ARV-393
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H53ClFN9O7 |
|---|---|
分子量 |
898.4 g/mol |
IUPAC 名称 |
2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C46H53ClFN9O7/c1-25(2)57-36-7-4-28(18-27(36)19-38(45(57)62)63-24-40(59)49-3)51-42-35(47)22-50-46(53-42)55-16-12-30(13-17-55)64-31-20-29(21-31)54-14-10-26(11-15-54)32-5-6-33-34(41(32)48)23-56(44(33)61)37-8-9-39(58)52-43(37)60/h4-7,18-19,22,25-26,29-31,37H,8-17,20-21,23-24H2,1-3H3,(H,49,59)(H,50,51,53)(H,52,58,60) |
InChI 键 |
ZOGOEUHUEFKKTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=C(C=C2)NC3=NC(=NC=C3Cl)N4CCC(CC4)OC5CC(C5)N6CCC(CC6)C7=C(C8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)F)C=C(C1=O)OCC(=O)NC |
产品来源 |
United States |
Foundational & Exploratory
ARV-393: A PROTAC-Mediated BCL6 Degrader for the Treatment of Lymphoma
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ARV-393, a novel investigational PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the B-cell lymphoma 6 (BCL6) protein for the treatment of non-Hodgkin lymphoma (NHL).
Introduction: BCL6 as a Key Oncogenic Driver in Lymphoma
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the development and maturation of B-cells within the germinal centers of lymphoid tissues.[1][2][3] In normal B-cell development, BCL6 expression is tightly regulated; however, its deregulation and overexpression are common features in several types of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[1][2][3] BCL6 acts as a master regulator, repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation, thereby promoting cell proliferation and survival. Its established role as a key oncogenic driver has made it an attractive therapeutic target, although it has been historically considered "undruggable" with conventional small molecule inhibitors.[3]
This compound: A PROTAC Approach to Targeting BCL6
This compound is an orally bioavailable small molecule that utilizes the PROTAC technology to induce the degradation of the BCL6 protein.[1][2][3] It is a bifunctional molecule comprising a ligand that binds to BCL6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This ternary complex formation facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2][4] This event-driven, catalytic mechanism allows for the degradation of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
References
An In-depth Technical Guide to the ARV-393 BCL6 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with ARV-393, a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein.
Introduction to BCL6 and its Role in Lymphoma
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a master regulator of the germinal center reaction, a critical process for generating high-affinity antibodies.[1] It facilitates rapid B-cell proliferation and tolerance of somatic hypermutation by repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation.[1] However, the deregulation and overexpression of BCL6 are common oncogenic drivers in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2] In these cancers, sustained BCL6 activity promotes cancer cell survival, proliferation, and genomic instability, making it a compelling therapeutic target.[3]
The PROTAC Approach: this compound Mechanism of Action
This compound is a heterobifunctional small molecule that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the BCL6 protein.[4][5][6] As a PROTAC, this compound consists of three key components: a ligand that binds to the BCL6 protein, a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon), and a linker connecting these two moieties.[2][7]
The degradation process unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both the BCL6 protein and the Cereblon E3 ubiquitin ligase, forming a ternary complex.[6]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the BCL6 protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[4][5][6]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCL6 proteins, leading to a profound and sustained reduction in BCL6 levels.
Preclinical Efficacy of this compound
This compound has demonstrated potent and selective degradation of BCL6, leading to significant anti-proliferative activity in various preclinical models of B-cell lymphomas.
In Vitro Activity
This compound has shown potent degradation of BCL6 and inhibition of cell growth in multiple lymphoma cell lines.
| Cell Line | Type | DC50 (nM) | GI50 (nM) |
| Multiple DLBCL & Burkitt Lymphoma Lines | Diffuse Large B-cell Lymphoma, Burkitt Lymphoma | <1 | <1 |
Table 1: In Vitro Potency of this compound in Lymphoma Cell Lines.[4]
In Vivo Monotherapy
In vivo studies using xenograft models have confirmed the anti-tumor activity of orally administered this compound.
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Outcome |
| Xenograft Model | This compound | 3, 10, 30 mg/kg; PO; daily for 23 days | Not Specified | Showed anticancer activity |
Table 2: In Vivo Monotherapy Efficacy of this compound.[5]
In Vivo Combination Therapies
The efficacy of this compound is enhanced when used in combination with other anti-lymphoma agents.
| Model | Combination Agents | Dosing | Tumor Growth Inhibition (TGI) | Outcome |
| Humanized HGBCL CDX | Glofitamab (0.15 mg/kg) | This compound (3 mg/kg) - Concomitant | 81% | Significantly enhanced TGI |
| Humanized HGBCL CDX | Glofitamab (0.15 mg/kg) | This compound (3 mg/kg) - Sequential | 91% | Significantly enhanced TGI |
| Humanized HGBCL CDX | Glofitamab | This compound (6 mg/kg) - Concomitant | Not Specified | Tumor regressions in 10/10 mice |
| Humanized HGBCL CDX | Glofitamab | This compound (6 mg/kg) - Sequential | Not Specified | Tumor regressions in 7/8 mice |
| Aggressive Lymphoma Models | R-CHOP | Not Specified | Not Specified | Complete tumor regressions |
| Aggressive Lymphoma Models | Rituximab, Tafasitamab, Polatuzumab Vedotin | Not Specified | Not Specified | Tumor regressions |
| Aggressive Lymphoma Models | Acalabrutinib, Venetoclax, Tazemetostat | Not Specified | Not Specified | Superior TGI, tumor regressions |
Table 3: Preclinical Combination Efficacy of this compound in Xenograft Models.[3][8][9]
Downstream Mechanistic Effects
RNA sequencing studies have revealed that this compound-mediated BCL6 degradation leads to several downstream effects that contribute to its anti-tumor activity:
-
Inhibition of Cell Cycle Progression: BCL6 degradation removes the repression of cell cycle checkpoint genes.[10]
-
Promotion of Differentiation: The degradation of BCL6 allows for the expression of genes involved in B-cell differentiation.[10]
-
Upregulation of CD20: this compound treatment has been shown to increase the expression of CD20 on the surface of lymphoma cells, providing a rationale for combination with CD20-targeting therapies.[3][9]
-
Increased Interferon and Antigen Presentation Signaling: BCL6 degradation leads to the upregulation of genes involved in interferon signaling and antigen presentation, potentially enhancing immune recognition of tumor cells.[3][9]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro BCL6 Degradation and Cell Viability Assays
Protocol for BCL6 Degradation (Western Blot):
-
Cell Culture: Culture human lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to adhere (if applicable) or stabilize for 24 hours. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Normalize BCL6 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of BCL6 degradation relative to the vehicle control. Plot the degradation percentage against the log of this compound concentration to determine the DC50 value.
Protocol for Cell Viability (CellTiter-Glo® Assay):
-
Cell Plating and Treatment: Seed lymphoma cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well. Treat with a serial dilution of this compound for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a 1:1 volume ratio to the cell culture medium.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of this compound concentration to determine the GI50 value.
In Vivo Xenograft Studies
Protocol for Cell Line-Derived Xenograft (CDX) Model:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID).
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells (e.g., OCI-Ly1) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., daily). For combination studies, administer the second agent according to its established protocol. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined size or at the end of the study. Harvest tumors for ex vivo analysis.
Ex Vivo Analysis:
-
Immunohistochemistry (IHC): Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Section the tissue and perform IHC staining for BCL6 to confirm target degradation in vivo.
-
RNA Sequencing: Snap-freeze tumor tissue in liquid nitrogen. Isolate total RNA using a suitable kit and perform RNA sequencing to analyze downstream gene expression changes.
Conclusion
This compound is a promising, orally bioavailable BCL6-targeting PROTAC degrader with a well-defined mechanism of action. Preclinical data demonstrate its potent single-agent and combination anti-tumor activity in various lymphoma models. The ability of this compound to induce deep and sustained degradation of BCL6, a key oncogenic driver, supports its continued clinical development for the treatment of B-cell malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted protein degraders in oncology research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. genomeme.ca [genomeme.ca]
- 7. yph-bio.com [yph-bio.com]
- 8. ch.promega.com [ch.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
ARV-393: A Technical Guide to a Novel BCL6-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable small molecule classified as a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1] Developed by Arvinas Inc., this compound represents a novel therapeutic approach for hematologic malignancies, particularly non-Hodgkin's lymphoma (NHL), where BCL6 is a key oncogenic driver.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[3] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the BCL6 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4]
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both the BCL6 protein and the CRBN E3 ligase, forming a ternary complex.[5]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BCL6 protein.
-
Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.[5]
-
Catalytic Cycle: After degradation of the target protein, this compound is released and can engage another BCL6 protein, enabling a catalytic cycle of degradation.[5]
This approach of targeted protein degradation offers potential advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and durable biological effect.
References
ARV-393: A Technical Guide to the BCL6-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-393, also known as zaloblideg, is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade B-cell lymphoma 6 (BCL6). As a key transcriptional repressor and master regulator of germinal center B-cell development, BCL6 is a well-validated oncogenic driver in various B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). The aberrant expression of BCL6 is a common feature in these cancers, where it promotes proliferation and survival. This compound offers a novel therapeutic modality by hijacking the body's natural protein disposal system to eliminate BCL6, thereby addressing a target that has been historically challenging to drug with conventional inhibitors. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its characterization.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2][3][4] This dual binding induces the formation of a ternary complex between BCL6 and the E3 ligase machinery.[3][5] The proximity facilitated by this compound leads to the poly-ubiquitination of BCL6, marking it for recognition and subsequent degradation by the 26S proteasome.[3][5] This catalytic process results in the rapid and sustained elimination of the BCL6 protein, inhibiting its downstream signaling pathways that are crucial for lymphoma cell survival and proliferation.
BCL6 Signaling Pathway in Lymphoma
BCL6 functions as a master transcriptional repressor, regulating a vast network of genes involved in critical cellular processes. In normal germinal center B-cells, its tightly controlled expression is essential for antibody affinity maturation. However, in lymphoma, its constitutive expression represses genes that control cell cycle checkpoints, DNA damage response, apoptosis, and terminal differentiation. This creates a cellular environment that tolerates rapid proliferation and genomic instability, key hallmarks of cancer. By degrading BCL6, this compound effectively removes this master regulator, leading to the re-expression of tumor suppressor genes and cell death.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and rapid degradation of BCL6 in a variety of lymphoma cell lines.[2][6][7][8] In numerous DLBCL and Burkitt lymphoma cell lines, it achieved DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values of less than 1 nM.[2][9][6][8] Notably, in OCI-Ly1 cells, this compound induced over 90% degradation of BCL6 within two hours of treatment.[7]
| Cell Line | Type | DC50 (nM) | GI50 (nM) |
| OCI-Ly1 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 |
| Farage | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-4 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-6 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly7 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly10 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-2 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| U-2932 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| Ramos | Burkitt Lymphoma | 0.06 | 0.2 - 9.8 |
| Daudi | Burkitt Lymphoma | 0.33 | 0.2 - 9.8 |
Data compiled from a BioWorld review of an Arvinas presentation.[7]
In Vivo Efficacy
The potent in vitro activity of this compound translates to significant anti-tumor efficacy in in vivo models of lymphoma. Oral administration of this compound led to dose-dependent tumor growth inhibition (TGI) and, in some cases, tumor regressions in cell line-derived xenograft (CDX) models.[7]
| Xenograft Model | Dosing (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |
| OCI-Ly1 | 3 | 67% |
| 10 | 92% | |
| 30 | 103% | |
| OCI-Ly7 | 3 | 70% |
| 10 | 88% | |
| 30 | 96% | |
| SU-DHL-2 | 3 | 42% |
| 10 | 77% | |
| 30 | 90% | |
| SU-DHL-4 | 30 | ~80% |
Data compiled from a BioWorld review of an Arvinas presentation.[7]
Furthermore, preclinical studies have shown that this compound in combination with standard-of-care agents (like R-CHOP) or other targeted therapies results in synergistic anti-tumor activity, including complete tumor regressions in all treated mice in some models.[10]
Clinical Development
This compound is currently being evaluated in a Phase 1, first-in-human, multicenter clinical trial (NCT06393738) in adult patients with relapsed or refractory non-Hodgkin lymphoma.[1][3][11] The primary objectives of the study are to assess the safety, tolerability, and pharmacokinetic profile of this compound, and to determine the recommended Phase 2 dose.[1][3] Secondary objectives include evaluating the preliminary anti-tumor activity of the drug.[1][3][12]
Experimental Protocols
The following sections describe representative methodologies for the characterization of this compound.
BCL6 Degradation by Western Blot
This assay quantifies the reduction in BCL6 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are seeded in 6-well plates and allowed to adhere or stabilize. Cells are then treated with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are clarified by centrifugation.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify band intensity, and BCL6 levels are normalized to the loading control. The DC50 is calculated from the dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound-induced BCL6 degradation on the proliferation and viability of lymphoma cells.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for an extended period (e.g., 72 hours) to allow for effects on cell growth.
-
Viability Measurement: A viability reagent such as CellTiter-Glo® (Promega) or CCK-8 is added to the wells according to the manufacturer's instructions.
-
CellTiter-Glo®: Measures ATP levels as an indicator of metabolic activity. Luminescence is read on a plate reader.
-
CCK-8: A colorimetric assay where the amount of formazan dye generated by cellular dehydrogenases is proportional to the number of living cells. Absorbance is read on a plate reader.
-
-
Data Analysis: The signal is normalized to vehicle-treated control cells to determine the percentage of viability. The GI50 is calculated by fitting the data to a dose-response curve.
BCL6 Ubiquitination by Immunoprecipitation
This assay confirms that this compound induces the ubiquitination of BCL6.
-
Cell Treatment: Cells are treated with an effective concentration of this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated BCL6 to accumulate.
-
Cell Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.
-
Immunoprecipitation (IP): The lysate is pre-cleared with protein A/G agarose beads. BCL6 is then immunoprecipitated from the lysate by incubating with an anti-BCL6 antibody overnight, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Western Blot Analysis: The immunoprecipitated samples are washed, eluted in sample buffer, and then analyzed by Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on BCL6. A "smear" or ladder of high-molecular-weight bands indicates poly-ubiquitination.
Conclusion
This compound is a promising, orally bioavailable BCL6 PROTAC degrader with potent preclinical activity against B-cell lymphoma models. By effectively eliminating the BCL6 oncoprotein, it addresses a key driver of lymphomagenesis. The ongoing Phase 1 clinical trial will be critical in establishing the safety and efficacy of this novel therapeutic agent in patients with non-Hodgkin lymphoma. The data presented herein provide a strong rationale for its continued development, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1stoncology.com [1stoncology.com]
- 11. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 12. library.ehaweb.org [library.ehaweb.org]
Preclinical Profile of ARV-393: A BCL6-Targeting PROTAC for Non-Hodgkin Lymphoma
This technical guide provides a comprehensive overview of the preclinical data for ARV-393, a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade B-cell lymphoma 6 (BCL6). BCL6 is a key transcriptional repressor and a well-established oncogenic driver in various subtypes of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[1][2][3][4] this compound represents a promising therapeutic strategy by harnessing the body's own ubiquitin-proteasome system to eliminate the BCL6 protein, thereby inhibiting tumor growth.[3][5] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this emerging therapeutic agent.
Mechanism of Action
This compound is a bifunctional small molecule consisting of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This tripartite interaction facilitates the ubiquitination of BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, ultimately resulting in anti-proliferative effects in BCL6-dependent lymphoma cells.
Caption: Mechanism of action of this compound, a BCL6-targeting PROTAC.
In Vitro Efficacy
This compound has demonstrated potent and robust activity in a panel of NHL cell lines, inducing rapid and near-complete degradation of the BCL6 protein.[4] This leads to significant anti-proliferative effects in various DLBCL and Burkitt's lymphoma cell lines.[3]
Quantitative In Vitro Data
| Cell Line | Histological Subtype | DC50 (nM) | GI50 (nM) |
| Multiple DLBCL and Burkitt Lymphoma Cell Lines | DLBCL, Burkitt Lymphoma | <1 | <1 |
DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% inhibition of cell growth. Data sourced from publicly available information.[3]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in multiple preclinical xenograft models of NHL, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[4] Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3][4]
Quantitative In Vivo Data
| Model Type | Treatment | Dosing Schedule | Outcome |
| Xenograft Model | This compound (3, 10, 30 mg/kg) | Once daily, p.o. for 23 days | Inhibited tumor growth and induced BCL6 protein degradation.[3] |
| Multiple CDX Models | Oral this compound | Daily for 21 days | Induced tumor stasis or regressions.[4] |
| >10 NHL PDX Models | Oral this compound | Daily for 21 days | Anti-tumor responses ranging from total tumor regressions to partial tumor growth inhibition.[4] |
p.o.: per os (by mouth)
Combination Studies
Preclinical studies have also explored the potential of this compound in combination with other anti-cancer agents. These studies suggest that this compound can enhance the efficacy of standard-of-care and investigational therapies for NHL.
Combination Therapy Data
| Combination Agent | Model Type | Outcome |
| Glofitamab (CD20xCD3 bispecific antibody) | Humanized high-grade B-cell lymphoma CDX model | Significantly enhanced tumor growth inhibition and increased rates of tumor regression compared to either agent alone. |
| Standard-of-care biologics (e.g., Rituximab) | Not specified | Not specified |
| Small molecule inhibitors | Not specified | Not specified |
Experimental Protocols
The following sections provide an overview of the general experimental methodologies that are typically employed in the preclinical evaluation of a PROTAC molecule like this compound.
In Vitro Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Seed NHL cells in opaque-walled 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 value by plotting the luminescence signal against the drug concentration.
-
2. Western Blot for BCL6 Degradation
-
Principle: This technique detects and quantifies the amount of BCL6 protein in cell lysates.
-
Procedure:
-
Treat NHL cells with this compound at various concentrations for a defined time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BCL6.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BCL6 degradation and calculate the DC50 value.
-
In Vivo Experimental Workflow
Caption: General workflow for in vivo xenograft studies of this compound.
1. Non-Hodgkin Lymphoma Xenograft Model Establishment
-
Principle: To study the in vivo efficacy of this compound in a living organism.
-
Procedure:
-
Subcutaneously inject a suspension of human NHL cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
2. Drug Administration and Tumor Monitoring
-
Procedure:
-
Administer this compound orally at the desired doses and schedule. The control group receives a vehicle control.
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BCL6 levels, immunohistochemistry).
-
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic agent for non-Hodgkin lymphoma. Its potent in vitro activity in degrading BCL6 and inhibiting the growth of lymphoma cells, combined with its significant anti-tumor efficacy in in vivo models, highlights its promise. The encouraging results from combination studies further suggest that this compound could become a valuable component of future NHL treatment regimens. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients.
References
- 1. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OUH - Protocols [ous-research.no]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Facebook [cancer.gov]
An In-Depth Technical Guide to the Downstream Effects of ARV-393, a BCL6 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and oncogenic driver in various B-cell malignancies, particularly non-Hodgkin lymphoma (NHL). This technical guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and preclinical efficacy. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of targeted protein degradation.
Introduction
B-cell lymphoma 6 (BCL6) is a zinc finger transcriptional repressor that is essential for the formation of germinal centers and the development of B-cells.[1] Dysregulation of BCL6 expression is a common feature in several types of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL), where it promotes tumor cell survival, proliferation, and genomic instability.[2] As a transcriptional repressor, BCL6 has been considered a challenging therapeutic target for traditional small molecule inhibitors.
This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate BCL6.[3] It consists of a ligand that binds to BCL6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of BCL6 and its subsequent degradation by the proteasome.[3] This approach offers a distinct advantage over inhibition by removing the entire protein, thereby abrogating all its functions.
This guide will delve into the molecular consequences of this compound-mediated BCL6 degradation, providing a detailed examination of its downstream effects on cellular signaling and its potent anti-tumor activity in preclinical models.
Mechanism of Action
This compound's mechanism of action is centered on the targeted degradation of the BCL6 protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the BCL6 protein and the CRBN subunit of the E3 ubiquitin ligase complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the BCL6 protein, tagging it for destruction.
-
Proteasomal Degradation: The polyubiquitinated BCL6 is recognized and degraded by the 26S proteasome.
-
De-repression of Target Genes: Degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, apoptosis, and DNA damage response.
Downstream Signaling Effects of BCL6 Degradation
The degradation of BCL6 by this compound leads to the de-repression of a multitude of target genes, resulting in significant downstream effects on cellular signaling pathways that are critical for lymphoma cell survival and proliferation. RNA sequencing studies have indicated that this compound inhibits tumor cell cycle progression and promotes differentiation.[4]
Key downstream pathways affected by BCL6 degradation include:
-
Cell Cycle Checkpoints: BCL6 is known to repress key cell cycle checkpoint genes such as CDKN1A (p21) and TP53 (p53).[5] Degradation of BCL6 leads to the upregulation of these genes, resulting in cell cycle arrest.
-
Apoptosis: BCL6 represses pro-apoptotic genes. Its degradation can lead to the induction of apoptosis in lymphoma cells.
-
DNA Damage Response: BCL6 attenuates the DNA damage response by repressing genes like ATR.[6] this compound-mediated degradation of BCL6 can restore this response, making cancer cells more susceptible to DNA damage.
-
Terminal Differentiation: BCL6 blocks the terminal differentiation of B-cells. Its removal can promote the differentiation of lymphoma cells.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in a variety of preclinical models of NHL, both as a single agent and in combination with other therapies.
Single-Agent Activity
| Model Type | Cancer Type | Endpoint | Result | Citation |
| PDX | nTFHL-AI | Tumor Burden | Significant reduction in peripheral blood, bone marrow, and spleen | [6] |
| PDX | tFL | Tumor Growth Inhibition (TGI) | Robust (≥95%) TGI in two models | [6] |
| CDX | HGBCL (SU-DHL-4) | Tumor Growth Inhibition | Dose-responsive TGI | [3] |
Combination Therapy
This compound has shown synergistic or additive effects when combined with standard-of-care agents and other targeted therapies.
| Combination Partner | Model Type | Cancer Type | Endpoint | Result | Citation |
| Tazemetostat, Palbociclib, Everolimus, Acalabrutinib, or Venetoclax | CDX | HGBCL and DLBCL | TGI | Increased TGI compared to monotherapy; tumor regressions with tazemetostat, palbociclib, acalabrutinib, or venetoclax | [6] |
| Glofitamab (0.15 mg/kg) | CDX (humanized HGBCL) | HGBCL | TGI | 81% TGI (concomitant dosing), 91% TGI (sequential dosing) vs 38% for this compound alone and 36% for glofitamab alone (this compound at 3 mg/kg) | [7] |
| Glofitamab (0.15 mg/kg) | CDX (humanized HGBCL) | HGBCL | Tumor Regressions | Increased regressions with concomitant (10/10 mice) and sequential (7/8 mice) dosing vs single-agent this compound (5/11 mice) or glofitamab (0/11 mice) (this compound at 6 mg/kg) | [7] |
| Rituximab, Tafasitamab, or Polatuzumab Vedotin | Preclinical models | Lymphoma | TGI | Significantly stronger TGI and tumor regressions compared to each agent alone | [2] |
| Acalabrutinib, Venetoclax, or Tazemetostat | Preclinical models | Lymphoma | TGI | Superior TGI with tumor regressions in all mice treated with combinations | [2] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model of Lymphoma
This protocol outlines the general procedure for establishing a CDX model to evaluate the in vivo efficacy of this compound.
Methodology:
-
Cell Culture: Lymphoma cell lines (e.g., SU-DHL-4 for HGBCL) are cultured in appropriate media and conditions.
-
Cell Implantation: A specified number of cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is administered orally according to the specified schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: Tumor samples can be collected at specified time points for pharmacodynamic analyses, such as measuring BCL6 protein levels by Western blot or immunohistochemistry.
Western Blot for BCL6 Degradation
This protocol describes the detection of BCL6 protein levels in cell lysates following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Lymphoma cells are treated with various concentrations of this compound or vehicle for a specified duration. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the BCL6 bands is quantified and normalized to the loading control to determine the extent of BCL6 degradation.
Conclusion
This compound represents a promising therapeutic strategy for NHL by effectively degrading the BCL6 oncoprotein. Preclinical studies have demonstrated its potent single-agent and combination activity, driven by the de-repression of key tumor suppressor pathways. The downstream effects of this compound, including cell cycle arrest and induction of apoptosis, underscore the potential of targeted protein degradation as a powerful modality in oncology. The ongoing Phase 1 clinical trial (NCT06393738) will be crucial in translating these encouraging preclinical findings into clinical benefit for patients with relapsed/refractory NHL.[3] Further investigation into the detailed molecular mechanisms and biomarkers of response will continue to refine the clinical development of this compound and other BCL6-targeting degraders.
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. researchgate.net [researchgate.net]
- 3. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [library.ehaweb.org]
- 5. scispace.com [scispace.com]
- 6. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at the 2025 European Hematology Association (EHA) Annual Meeting – Company Announcement - FT.com [markets.ft.com]
The Role of ARV-393 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation via the ubiquitin-proteasome system. BCL6 is a key transcriptional repressor and a well-validated oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, and outlines the design of its ongoing clinical evaluation.
Introduction to this compound and the PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is a potent and selective BCL6 degrader.[1][2] It is composed of a BCL6-binding moiety and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3][4][5] By inducing the degradation of BCL6, this compound aims to inhibit the growth of BCL6-dependent cancer cells.[6][7]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound involves the formation of a ternary complex between BCL6, this compound, and the CRBN E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the BCL6 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BCL6 protein.
Preclinical Data Summary
This compound has demonstrated potent and robust preclinical activity in a variety of in vitro and in vivo models of non-Hodgkin lymphoma (NHL).
In Vitro Activity
This compound induces rapid and profound degradation of BCL6 in NHL cell lines, with greater than 90% degradation observed.[4][5][8] This leads to potent anti-proliferative effects in multiple DLBCL and Burkitt lymphoma cell lines.
| Parameter | Cell Lines | Value | Reference |
| DC50 (50% Degradation Concentration) | Multiple DLBCL and Burkitt lymphoma cell lines | <1 nM | [2] |
| GI50 (50% Growth Inhibition) | Multiple DLBCL and Burkitt lymphoma cell lines | <1 nM | [2] |
In Vivo Activity
Oral administration of this compound has shown significant single-agent anti-tumor activity in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL.
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| CDX | High-Grade B-cell Lymphoma (HGBCL) | This compound (3 mg/kg) + Glofitamab (0.15 mg/kg) | 81% Tumor Growth Inhibition (TGI) with concomitant dosing, 91% TGI with sequential dosing. | |
| CDX | HGBCL | This compound (6 mg/kg) + Glofitamab (0.15 mg/kg) | Tumor regressions in 10/10 mice (concomitant) and 7/8 mice (sequential). | |
| PDX | Transformed Follicular Lymphoma (tFL) | This compound Monotherapy | ≥95% TGI in two models. | |
| PDX | Nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI) | This compound Monotherapy | Significant reduction in tumor burden in peripheral blood, bone marrow, and spleen. | |
| CDX | Aggressive DLBCL | This compound + Tazemetostat, Palbociclib, Acalabrutinib, or Venetoclax | Enhanced antitumor activity and tumor regressions. |
Experimental Protocols
Detailed experimental protocols are critical for the interpretation and replication of scientific findings. While specific institutional protocols may vary, the following outlines the general methodologies employed in the preclinical evaluation of this compound.
BCL6 Degradation Assay (Western Blot)
A common method to quantify protein degradation is through Western blotting.
Cell Viability Assay
To determine the GI50, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often used. This assay measures ATP levels, which are indicative of metabolically active cells.
Xenograft Tumor Models
In vivo efficacy is typically assessed using immunodeficient mice bearing tumors derived from human cancer cell lines (CDX) or patient tumors (PDX).
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06393738) in adult patients with relapsed/refractory non-Hodgkin lymphoma.[1][3][6][7][8]
Study Design
This is a first-in-human, open-label, multicenter, dose-escalation study.[6] The study will enroll patients with mature B-cell NHL who have received at least two prior systemic therapies, or patients with histologically confirmed angioimmunoblastic T-cell lymphoma (AITL) that has recurred or progressed.[1][3] this compound is administered orally in 28-day cycles.[4][5]
Study Objectives
The primary objectives are to evaluate the safety and tolerability of this compound, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D) and schedule.[4][5] Secondary objectives include characterizing the pharmacokinetic profile of this compound and evaluating its preliminary anti-tumor activity.[4][5]
Conclusion
This compound represents a promising therapeutic strategy for patients with B-cell malignancies by leveraging the ubiquitin-proteasome system to specifically degrade the oncogenic driver BCL6. Preclinical data have demonstrated its potent and selective activity, providing a strong rationale for its ongoing clinical investigation. The results from the Phase 1 study will be crucial in determining the future developmental path of this novel BCL6-targeting PROTAC.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Study of this compound in Relapsed/Refractory Non-Hodgkin Lymphoma. | Clinical Research Trial Listing [centerwatch.com]
- 7. mskcc.org [mskcc.org]
- 8. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
Discovery and development of ARV-393
An In-depth Technical Guide to the Discovery and Development of ARV-393 (Zaloblideg)
Introduction
This compound, also known as zaloblideg, is an investigational, orally bioavailable small molecule classified as a PROteolysis TArgeting Chimera (PROTAC®).[1][2][3] Developed by Arvinas, Inc., it is designed to selectively target and induce the degradation of the B-cell lymphoma 6 (BCL6) protein.[2][4][5] BCL6 is a key transcriptional repressor and a major oncogenic driver in various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[4][6][7] Deregulated expression of BCL6 is a common feature in these malignancies, where it promotes cancer cell survival, proliferation, and genomic instability by repressing checkpoints for the cell cycle, DNA damage response, and apoptosis.[4][8] By harnessing the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality to eliminate BCL6, potentially overcoming the challenges associated with traditional inhibition of this historically "undruggable" target.[8][9]
Mechanism of Action
As a heterobifunctional PROTAC, this compound consists of a ligand that binds to the target protein (BCL6), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][9] Specifically, this compound's design includes a moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][10]
The mechanism proceeds as follows:
-
Ternary Complex Formation : this compound simultaneously binds to BCL6 and the Cereblon E3 ligase, forming a ternary complex.[6][9]
-
Ubiquitination : The proximity induced by the complex allows the E3 ligase to tag the BCL6 protein with a chain of ubiquitin molecules.[1][6]
-
Proteasomal Degradation : The polyubiquitinated BCL6 protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][6][9]
-
Catalytic Cycle : After degradation of the target, this compound is released and can induce the degradation of another BCL6 protein, acting in a catalytic manner.
This process leads to the efficient and selective removal of BCL6 from cancer cells, inhibiting downstream survival signaling pathways and suppressing tumor growth.[9]
Preclinical Data
This compound has demonstrated potent single-agent and combination activity in various preclinical models of non-Hodgkin lymphoma (NHL).
In Vitro Activity
In multiple cell lines of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL), this compound has shown high potency.
| Parameter | Value | Cell Lines |
| DC₅₀ (50% Degradation Conc.) | <1 nM | DLBCL & BL |
| GI₅₀ (50% Growth Inhibition Conc.) | <1 nM | DLBCL & BL |
Table 1: In Vitro Potency of this compound.[1]
In Vivo Monotherapy Activity
This compound has shown robust single-agent activity in xenograft models.
| Model Type | Cancer Type | Result |
| PDX | nTFHL-AI | Significantly reduced tumor burden in blood, bone marrow, and spleen.[11] |
| PDX | Transformed Follicular Lymphoma (tFL) | Robust (≥95%) tumor growth inhibition (TGI).[11] |
| CDX | High-Grade B-cell Lymphoma (SU-DHL-4) | Dose-responsive TGI correlated with BCL6 degradation.[6][7] |
Table 2: Single-Agent In Vivo Efficacy of this compound. (PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; nTFHL-AI: nodal T-follicular helper cell lymphoma, angioimmunoblastic-type).
In Vivo Combination Activity
The efficacy of this compound is significantly enhanced when combined with other therapeutic agents. Preclinical studies suggest mechanistic synergies, as RNA sequencing revealed that this compound can upregulate CD20 expression and genes related to interferon signaling and antigen presentation.[4]
| Combination Agent | Dosing (this compound) | Model | Result (Tumor Growth Inhibition) | Tumor Regressions |
| Glofitamab (CD20xCD3) | 3 mg/kg | HGBCL CDX | 81% (Concomitant), 91% (Sequential) vs. 38% (this compound alone) | - |
| Glofitamab (CD20xCD3) | 6 mg/kg | HGBCL CDX | - | 10/10 (Concomitant), 7/8 (Sequential) vs. 5/11 (this compound alone) |
| Rituximab (anti-CD20) | - | SU-DHL-4 CDX | Superior to monotherapy | 9/9 mice |
| Tafasitamab (anti-CD19) | - | SU-DHL-4 CDX | Superior to monotherapy | 10/10 mice |
| Polatuzumab (anti-CD79b) | - | SU-DHL-4 CDX | Superior to monotherapy | 4/10 mice |
| Venetoclax (BCL2i) | - | OCI-Ly1 CDX | Superior to monotherapy | 10/10 mice |
| Acalabrutinib (BTKi) | - | OCI-Ly10 CDX | Superior to monotherapy | 10/10 mice |
| Tazemetostat (EZH2i) | - | SU-DHL-6 CDX | Superior to monotherapy | 10/10 mice |
| R-CHOP (Chemotherapy) | - | - | Superior to R-CHOP or this compound alone | Complete regressions in all mice |
Table 3: In Vivo Combination Efficacy of this compound.[4][12]
Experimental Protocols
Detailed protocols from Arvinas are proprietary. However, a standard methodology for a key cited experiment, the cell line-derived xenograft (CDX) efficacy study, is described below.
Protocol: In Vivo Efficacy Assessment in a CDX Model
-
Cell Culture : SU-DHL-4 cells, representing high-grade B-cell lymphoma, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are used to prevent graft rejection. Animals are acclimatized for one week prior to the study.
-
Tumor Implantation : A suspension of SU-DHL-4 cells (e.g., 5-10 million cells in 100 µL of PBS/Matrigel solution) is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 × Length × Width²).
-
Randomization : Once tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Dosing Administration : this compound is administered orally (p.o.) once daily at specified doses (e.g., 3 or 6 mg/kg).[1][4] The vehicle is typically a formulation-specific buffer. Combination agents are administered as per their established preclinical schedules and routes.
-
Efficacy Endpoints :
-
Tumor Volume : Measured throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
-
Body Weight : Monitored 2-3 times per week as a measure of general toxicity.
-
Tumor Regressions : Noted when tumor volume decreases below its initial measurement at the start of treatment.
-
-
Pharmacodynamic Analysis : At the end of the study, tumors may be excised for biomarker analysis (e.g., Western Blot or immunohistochemistry) to confirm BCL6 protein degradation.
Clinical Development
This compound is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06393738).[7][11] This multicenter study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in adult patients with relapsed or refractory B-cell non-Hodgkin lymphoma.[7] The trial employs a dose-escalation design to identify the recommended Phase 2 dose.[7]
Arvinas plans to share initial clinical data from this trial at a medical congress in 2026.[4] Furthermore, based on the strong preclinical synergy, the company intends to add a combination cohort to the study in 2026, evaluating this compound with the CD20xCD3 bispecific antibody glofitamab for patients with DLBCL.[4][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Pipeline | Arvinas [arvinas.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Arvinas to Present Preclinical Data for this compound at the 2025 American Society of Hematology (ASH) Annual Meeting | Arvinas [ir.arvinas.com]
- 9. Facebook [cancer.gov]
- 10. drughunter.com [drughunter.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. streetinsider.com [streetinsider.com]
ARV-393: A Technical Guide to a PROTAC-Mediated BCL6 Degrader for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and oncogenic driver in various B-cell lymphomas.[1][2] This technical guide provides an in-depth overview of the function of BCL6, the mechanism of action of this compound, a summary of key preclinical data, and detailed experimental protocols relevant to its evaluation. The information presented is intended to support researchers and drug development professionals in understanding and potentially investigating this therapeutic modality.
The Target: B-Cell Lymphoma 6 (BCL6)
BCL6 is a zinc finger transcriptional repressor that plays a critical role in the germinal center (GC) reaction, a process essential for affinity maturation and class-switching of B-cells.[3][4] It exerts its function by recruiting corepressor complexes to the promoter regions of target genes, thereby suppressing their transcription.[4][5] These target genes are involved in a wide array of cellular processes, including:
-
Cell Cycle Progression: BCL6 represses genes that act as cell cycle checkpoints, allowing for the rapid proliferation of B-cells within the germinal center.[2][6]
-
DNA Damage Response: By suppressing DNA damage sensors, BCL6 enables B-cells to tolerate the high levels of somatic hypermutation that occur during the GC reaction.[5][7]
-
Apoptosis: BCL6 can inhibit programmed cell death, promoting the survival of B-cells undergoing selection.[2]
-
Terminal Differentiation: BCL6 prevents the premature differentiation of B-cells into plasma cells or memory B-cells.[2][6]
Deregulated expression of BCL6 is a hallmark of several types of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3][5][8] In these malignancies, the persistent transcriptional repression by BCL6 contributes to uncontrolled cell proliferation, survival, and genomic instability.[2] This makes BCL6 a compelling therapeutic target for the treatment of these cancers.
BCL6 Signaling Pathway
The following diagram illustrates the central role of BCL6 as a transcriptional repressor.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the degradation of BCL6.[8][9] It consists of three key components:
-
A BCL6-binding moiety that specifically recognizes and binds to the BCL6 protein.[8][10]
-
An E3 ubiquitin ligase-binding moiety (specifically, for the Cereblon [CRBN] E3 ligase).[8][10]
-
A linker that connects the two binding moieties.[10]
By simultaneously binding to both BCL6 and Cereblon, this compound facilitates the formation of a ternary complex.[1][11] This proximity induces the E3 ligase to polyubiquitinate BCL6, marking it for degradation by the 26S proteasome.[1][9] The degradation of BCL6 leads to the de-repression of its target genes, resulting in the inhibition of tumor cell growth and survival.[1]
This compound Mechanism of Action Workflow
The following diagram illustrates the step-by-step mechanism of this compound-mediated BCL6 degradation.
Preclinical Data Summary
This compound has demonstrated potent and robust preclinical activity both as a single agent and in combination with other anti-cancer therapies.
In Vitro Activity
| Cell Line Type | Metric | Value | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | DC50 (50% degradation concentration) | <1 nM | [9] |
| Burkitt Lymphoma (BL) | DC50 (50% degradation concentration) | <1 nM | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | GI50 (50% growth inhibition) | <1 nM | [9] |
| Burkitt Lymphoma (BL) | GI50 (50% growth inhibition) | <1 nM | [9] |
In Vivo Monotherapy Activity
| Model Type | Treatment | Outcome | Reference |
| Patient-Derived Xenograft (PDX) of nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI) | This compound | Significantly reduced tumor burden in peripheral blood, bone marrow, and spleen | [12] |
| PDX models of transformed follicular lymphoma (tFL) | This compound monotherapy | Robust (≥95%) tumor growth inhibition (TGI) | [12] |
| Xenograft Model | This compound (3, 10, 30 mg/kg; po; once daily for 23 days) | Inhibited tumor growth and induced BCL6 protein degradation | [9] |
In Vivo Combination Therapy Activity
| Model Type | Combination | Outcome | Reference |
| Humanized high-grade B-cell lymphoma (HGBCL) cell line-derived xenograft (CDX) | This compound (3 mg/kg) + glofitamab (0.15 mg/kg) - concomitant dosing | 81% TGI | [11][13] |
| Humanized HGBCL CDX | This compound (3 mg/kg) + glofitamab (0.15 mg/kg) - sequential dosing | 91% TGI | [11][13] |
| Humanized HGBCL CDX | This compound (6 mg/kg) + glofitamab (0.15 mg/kg) - concomitant dosing | Tumor regressions in 10/10 mice | [13] |
| Humanized HGBCL CDX | This compound (6 mg/kg) + glofitamab (0.15 mg/kg) - sequential dosing | Tumor regressions in 7/8 mice | [13] |
| Aggressive DLBCL models | This compound + tazemetostat, palbociclib, acalabrutinib, or venetoclax | Tumor regressions | [12] |
| Aggressive DLBCL models | This compound + Standard-of-Care biologics (rituximab, tafasitamab, polatuzumab vedotin) | Tumor regressions and significantly stronger TGI compared to single agents | [14] |
| Aggressive DLBCL models | This compound + R-CHOP | Complete tumor regressions | [2] |
Key Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize this compound and its effects on BCL6. These protocols are based on standard techniques in the field and are intended as a guide for researchers.
Cell Viability Assay (MTS Assay)
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Materials:
-
BCL6-dependent (e.g., OCI-Ly1, SU-DHL-4) and BCL6-independent (e.g., Toledo) lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of BCL6.
Principle: BCL6 is immunoprecipitated from cell lysates treated with this compound. The immunoprecipitated protein is then subjected to Western blotting and probed with an anti-ubiquitin antibody to detect polyubiquitination.
Materials:
-
Lymphoma cell line (e.g., OCI-Ly1)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-BCL6 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Anti-BCL6 antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 4 hours). Add a proteasome inhibitor for the last 2-4 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with an anti-BCL6 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the BCL6-antibody complex.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCL6.
-
Strip and re-probe the membrane with an anti-BCL6 antibody to confirm equal loading of immunoprecipitated BCL6.
Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of this compound.
Principle: Human lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Lymphoma cell line (e.g., SU-DHL-4) or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject lymphoma cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice. For PDX models, implant tumor fragments.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control orally, once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BCL6 levels, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
RNA Sequencing for Target Gene Analysis
This experiment identifies the downstream effects of BCL6 degradation on gene expression.
Principle: RNA is extracted from cells treated with this compound and sequenced to determine the expression levels of all genes. This allows for the identification of genes that are de-repressed upon BCL6 degradation.
Materials:
-
Lymphoma cell line
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Library preparation kit for RNA sequencing (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells and assess its quality and quantity.
-
Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Perform pathway analysis to understand the biological processes affected by the changes in gene expression.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic strategy for BCL6-dependent hematological malignancies. By harnessing the cell's natural protein degradation machinery, this compound effectively eliminates the oncogenic BCL6 protein, leading to potent anti-tumor activity in preclinical models. The data summarized in this guide highlight the potential of this compound as a single agent and in combination with other therapies. The provided experimental protocols offer a framework for researchers to further investigate the mechanism and efficacy of this and other PROTAC-based therapeutics. As this compound progresses through clinical development, it holds the potential to address a significant unmet need for patients with relapsed/refractory non-Hodgkin lymphoma.[11][12]
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. oncozine.com [oncozine.com]
- 3. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
- 10. Genome-wide analysis identifies Bcl6-controlled regulatory networks during T follicular helper (Tfh) cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. arvinasmedical.com [arvinasmedical.com]
Methodological & Application
Application Notes and Protocols for ARV-393-Mediated BCL6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro assays to evaluate the efficacy of ARV-393, a potent and orally bioavailable PROTAC® (Proteolysis Targeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation. This compound has demonstrated significant anti-proliferative activity in various B-cell lymphoma models, with DC50 and GI50 values in the sub-nanomolar range.[1][2][3] These protocols are intended to guide researchers in accurately quantifying BCL6 degradation and assessing the downstream cellular effects of this compound treatment.
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key oncogenic driver in several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma. This compound is a heterobifunctional small molecule that recruits an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation approach offers a promising therapeutic strategy for BCL6-dependent cancers. This application note details the in vitro methods to assess the activity of this compound, including Western Blotting, Immunofluorescence, and the HiBiT degradation assay.
Mechanism of Action of this compound
This compound functions as a molecular bridge, simultaneously binding to the BCL6 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E2-E3 ligase complex to BCL6. Polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to the suppression of its downstream signaling pathways and subsequent inhibition of tumor cell growth.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in relevant lymphoma cell lines.
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (GCB) | <1 | <1 | [4] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | <1 | <1 | [5] |
| Various DLBCL and Burkitt Lymphoma Lines | - | <1 | <1 | [1][2][3] |
Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines. DC50 represents the concentration of this compound required to degrade 50% of BCL6 protein. GI50 represents the concentration required to inhibit cell growth by 50%.
| Parameter | Time Point | BCL6 Degradation | Cell Line | Reference |
| Maximum Degradation | 4 hours | >95% | OCI-Ly1 | [4] |
| Sustained Degradation | 24 hours | >95% | OCI-Ly1 | [4] |
Table 2: Time Course of BCL6 Degradation by this compound.
Experimental Protocols
Experimental Workflow Overview
Cell Culture and Treatment
Recommended Cell Lines:
-
OCI-Ly1 (GCB-DLBCL)
-
SU-DHL-4 (GCB-DLBCL)
Culture Conditions:
-
Culture lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. A suggested concentration range for initial experiments is 0.1 nM to 100 nM.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours) to assess the dose- and time-dependency of BCL6 degradation. Include a DMSO-treated vehicle control.
Western Blot for BCL6 Degradation
Materials:
-
RIPA Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary Antibodies:
-
Anti-BCL6 antibody (e.g., from Abcam, Cell Signaling Technology)
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors immediately before use.[6][7][8]
Protocol:
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To verify equal loading, probe the membrane with a primary antibody against a loading control protein (β-actin or GAPDH).[9][10][11][12]
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
Immunofluorescence for BCL6
Materials:
-
Poly-L-lysine coated coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-BCL6 antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on poly-L-lysine coated coverslips or in chamber slides.
-
Treat with this compound as described in section 1.
-
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-BCL6 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the fluorescence intensity to quantify changes in BCL6 protein levels and localization.
-
HiBiT Assay for BCL6 Degradation
This assay requires a cell line in which the endogenous BCL6 has been tagged with the HiBiT peptide using CRISPR/Cas9.
Materials:
-
BCL6-HiBiT knock-in cell line
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
Protocol:
-
Cell Seeding and Treatment:
-
Seed the BCL6-HiBiT cells in white, opaque-walled multi-well plates.
-
Treat with a serial dilution of this compound and a vehicle control as described in section 1.
-
-
Lytic Detection:
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the lytic reagent equal to the volume of the cell culture medium in each well.
-
Mix on a plate shaker for 3-5 minutes to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of BCL6-HiBiT protein.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of this compound. By employing these methods, researchers can effectively quantify BCL6 degradation, determine the potency and kinetics of this compound, and assess its impact on lymphoma cell viability. These assays are crucial for the preclinical evaluation of this promising targeted protein degrader.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. RIPA Lysis Buffer | ABIN5706373 [anticorps-enligne.fr]
- 7. www2.nau.edu [www2.nau.edu]
- 8. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 12. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
Application Notes: Western Blot Protocol for BCL6 Detection Following ARV-393 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is a potent, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2] BCL6 is a transcriptional repressor and a key oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[2][3][4] this compound operates by linking BCL6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[1][2][3][4] This application note provides a detailed protocol for performing a Western blot to detect and quantify the degradation of BCL6 in cell lines treated with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of this compound-induced BCL6 degradation and the subsequent experimental workflow for its detection via Western blot.
Caption: Mechanism of this compound induced BCL6 protein degradation.
Caption: Experimental workflow for Western blot analysis of BCL6.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a DLBCL cell line known to express BCL6 (e.g., SU-DHL-4, OCI-Ly1) at a density that will allow for 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound. A common concentration range to assess the dose-response is 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO). Preclinical data suggests this compound has a DC50 of less than 1 nM in multiple DLBCL and Burkitt lymphoma cell lines.[1]
-
Incubation: Incubate the cells for a desired time course (e.g., 4, 8, 16, 24 hours) to determine the kinetics of BCL6 degradation.
Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[5]
-
Scraping and Collection: Scrape the adherent cells and collect the cell lysate in a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.[5][6]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[6]
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Protein Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
-
Sample Buffer Addition: Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[7][8][9][10]
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL6 diluted in the blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.[11] The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Data Presentation
Table 1: Reagents and Recommended Dilutions for Western Blotting
| Reagent | Supplier (Example) | Catalog # (Example) | Recommended Dilution/Concentration |
| Primary Antibody | |||
| Anti-BCL6 (Rabbit Polyclonal) | Abcam | ab19011 | 1:1000 |
| Anti-BCL6 (Mouse Monoclonal) | Santa Cruz Biotechnology | sc-7388 | 1:500 - 1:1000 |
| Loading Control | |||
| Anti-GAPDH (Rabbit Monoclonal) | Cell Signaling Technology | 2118 | 1:1000 |
| Anti-β-actin (Mouse Monoclonal) | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 | 1:2000 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | 7076 | 1:2000 |
Table 2: Experimental Conditions
| Parameter | Recommended Condition |
| Cell Treatment | |
| This compound Concentration Range | 0.1 nM - 1000 nM |
| Incubation Time | 4 - 24 hours |
| Protein Analysis | |
| Protein Loading per Lane | 20 - 30 µg |
| SDS-PAGE Gel Percentage | 8-10% |
| Antibody Incubation | |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Blocking | |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Blocking Time | 1 hour at room temperature |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 8. Western blotting guide: Part 3, Electroblotting – Protein Transfer [jacksonimmuno.com]
- 9. Western Blot Transfer Methods | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for ARV-393 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] BCL6 is a key transcriptional repressor and a well-established oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Burkitt's lymphoma.[5][6][7] Deregulated expression of BCL6 promotes cancer cell survival, proliferation, and genomic instability.[1][3] this compound represents a novel therapeutic strategy by harnessing the body's own ubiquitin-proteasome system to eliminate the BCL6 protein, thereby offering a potential advantage over traditional inhibitors.[6][8][9] These application notes provide a comprehensive overview of this compound's mechanism of action, in vitro and in vivo activity, and detailed protocols for its use in lymphoma cell line research.
Mechanism of Action
This compound is a bifunctional small molecule that consists of a ligand that binds to the BCL6 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the 26S proteasome.[6][8][9] The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle checkpoints, terminal differentiation, apoptosis, and the DNA damage response.[2][10] Preclinical studies have shown that this compound-mediated degradation of BCL6 inhibits tumor cell cycle progression and promotes differentiation, ultimately leading to anti-tumor activity.
In Vitro Activity of this compound
This compound has demonstrated potent and rapid degradation of BCL6 in various lymphoma cell lines, leading to significant anti-proliferative activity.[5]
BCL6 Degradation and Growth Inhibition in Lymphoma Cell Lines
| Cell Line | Type | DC50 (nM) | GI50 (nM) |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| Farage | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| U-2932 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 - 0.33 | 0.2 - 9.8 |
| Ramos | Burkitt's Lymphoma | 0.06 | 0.2 - 9.8 |
| Daudi | Burkitt's Lymphoma | 0.33 | 0.2 - 9.8 |
DC50: Concentration required to degrade 50% of the target protein. GI50: Concentration required to inhibit cell growth by 50%. Data compiled from BioWorld.[7]
In multiple DLBCL and Burkitt's lymphoma cell lines, this compound achieved over 90% degradation of BCL6 within 2 hours of treatment.[7]
In Vivo Activity of this compound
Oral administration of this compound has shown significant anti-tumor activity in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-Hodgkin lymphoma (NHL).[5][6]
Tumor Growth Inhibition in Lymphoma Xenograft Models
| Model | Dosing | Tumor Growth Inhibition (TGI) |
| OCI-Ly1 CDX | 3 mg/kg, daily for 28 days | 67% |
| OCI-Ly1 CDX | 10 mg/kg, daily for 28 days | 92% |
| OCI-Ly1 CDX | 30 mg/kg, daily for 28 days | 103% |
| OCI-Ly7 CDX | 3 mg/kg | 70% |
| OCI-Ly7 CDX | 10 mg/kg | 88% |
| OCI-Ly7 CDX | 30 mg/kg | 96% |
| SU-DHL-2 CDX | 3 mg/kg | 42% |
| SU-DHL-2 CDX | 10 mg/kg | 77% |
| SU-DHL-2 CDX | 30 mg/kg | 90% |
| SU-DHL-4 CDX | 30 mg/kg, daily for 21 days | ~80% |
Data compiled from BioWorld.[7]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effects of this compound in lymphoma cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of this compound on lymphoma cell lines and calculate the GI50 value.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72-96 hours.
-
For MTT assay, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the GI50 value.
Western Blot for BCL6 Degradation
Objective: To assess the degradation of BCL6 protein in lymphoma cell lines following this compound treatment.
Materials:
-
Lymphoma cell lines
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-BCL6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere or reach a suitable density.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Harvest cells and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of BCL6 degradation relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To evaluate the induction of apoptosis in lymphoma cell lines by this compound.
Materials:
-
Lymphoma cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at concentrations around the GI50 value for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Combination Strategies
Preclinical data suggest that this compound has synergistic effects when combined with other anti-lymphoma agents.[3] RNA sequencing studies have shown that this compound can upregulate CD20 expression, providing a rationale for combination with CD20-targeted therapies.[11]
Potential Combination Agents:
-
BTK inhibitors: (e.g., acalabrutinib)[3]
-
BCL2 inhibitors: (e.g., venetoclax)[3]
-
EZH2 inhibitors: (e.g., tazemetostat)[3]
-
Anti-CD20 antibodies: (e.g., rituximab)[3]
-
Antibody-drug conjugates: (e.g., polatuzumab vedotin)[3]
-
Bispecific antibodies: (e.g., glofitamab)[1]
Conclusion
This compound is a potent and selective degrader of BCL6 with significant anti-tumor activity in preclinical models of lymphoma. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound in various lymphoma cell lines. Further exploration of its mechanism of action and potential combination therapies will be crucial in advancing this promising therapeutic agent towards clinical application.
References
- 1. Arvinas, Inc. Announces Phase 1 Clinical Trial Initiation for this compound Plus Glofitamab in Diffuse Large B-Cell Lymphoma Following Promising Preclinical Data [quiverquant.com]
- 2. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at the 2025 European Hematology Association (EHA) Annual Meeting | Arvinas [ir.arvinas.com]
- 3. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. researchgate.net [researchgate.net]
- 7. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Arvinas Announces Presentations for Two of its PROTAC® Investigational Programs Targeting BCL6 and LRRK2 | Arvinas [ir.arvinas.com]
- 11. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
Application Notes and Protocols for ARV-393 in Diffuse Large B-cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor and a key oncogenic driver in several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). Deregulated expression of BCL6 promotes cancer cell survival and proliferation. This compound harnesses the cell's own ubiquitin-proteasome system to eliminate BCL6, offering a promising therapeutic strategy for DLBCL. These application notes provide a summary of preclinical data and detailed protocols for the experimental evaluation of this compound in DLBCL cells.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings BCL6 into close proximity with the E3 ligase, leading to the ubiquitination of BCL6 and its subsequent degradation by the proteasome. The degradation of BCL6 results in the de-repression of its target genes, which can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and rapid degradation of BCL6 in various non-Hodgkin's lymphoma (NHL) cell lines, with DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values of less than 1 nM in multiple DLBCL and Burkitt lymphoma cell lines.[1]
In Vivo Antitumor Activity in Combination Therapies
Preclinical studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of DLBCL have shown significant antitumor activity of this compound, particularly in combination with other therapeutic agents.
Table 1: this compound Combination Therapy in DLBCL Xenograft Models
| Combination Agent | Model Type | Key Findings | Citation |
| Glofitamab (CD20xCD3 bispecific antibody) | Humanized HGBCL CDX | Concomitant dosing (this compound 3 mg/kg + glofitamab 0.15 mg/kg): 81% Tumor Growth Inhibition (TGI). Sequential dosing: 91% TGI. Higher dose this compound (6 mg/kg) with glofitamab led to increased tumor regressions. | [2] |
| Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone (R-CHOP) | Aggressive DLBCL models | Significantly greater TGI compared to R-CHOP or this compound alone. Complete tumor regressions in all mice treated with the combination. | [3] |
| Rituximab (anti-CD20 antibody) | Aggressive DLBCL models | Resulted in tumor regressions and significantly stronger TGI compared to either agent alone. | [3] |
| Tafasitamab (anti-CD19 antibody) | Aggressive DLBCL models | Resulted in tumor regressions and significantly stronger TGI compared to either agent alone. | [3] |
| Polatuzumab vedotin (anti-CD79b antibody-drug conjugate) | Aggressive DLBCL models | Resulted in tumor regressions and significantly stronger TGI compared to either agent alone. | [3] |
| Acalabrutinib (BTK inhibitor) | Aggressive DLBCL models | Superior TGI compared to single agents, with tumor regressions in all treated mice. | [3] |
| Venetoclax (BCL2 inhibitor) | Aggressive DLBCL models | Superior TGI compared to single agents, with tumor regressions in all treated mice. | [3] |
| Tazemetostat (EZH2 inhibitor) | Aggressive DLBCL models | Superior TGI compared to single agents, with tumor regressions in all treated mice. | [3] |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is for determining the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for BCL6 Degradation
This protocol is for assessing the degradation of BCL6 protein in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cell lines
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed DLBCL cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Harvest cells and lyse them with RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent and a chemiluminescence imager.
-
Strip the membrane and re-probe with anti-GAPDH antibody as a loading control.
-
Quantify band intensities to determine the percentage of BCL6 degradation.
DLBCL Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the establishment of a DLBCL CDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
DLBCL cell line (e.g., SU-DHL-6, OCI-Ly10)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 DLBCL cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 3-6 mg/kg) or vehicle control orally, once daily.
-
If it is a combination study, administer the combination agent according to its established protocol (concomitantly or sequentially).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate Tumor Growth Inhibition (TGI) and assess for tumor regressions.
Downstream Signaling Effects of this compound
RNA sequencing and biomarker analyses have revealed that this compound-mediated BCL6 degradation leads to several downstream effects that contribute to its antitumor activity. These include the upregulation of CD20 expression and genes involved in interferon signaling and antigen presentation, along with the downregulation of proliferation-associated gene sets.[2] The inhibition of BCL6 also represses cell cycle checkpoints, terminal differentiation, and apoptosis.[3]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Arvinas to Present Preclinical Data for this compound at the 2025 American Society of Hematology (ASH) Annual Meeting | Arvinas [ir.arvinas.com]
- 3. Arvinas, Inc. Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab At the 2025 American Society of Hematology Annual Meeting and Exposition | MarketScreener [marketscreener.com]
Application Notes and Protocols for In Vivo Administration of ARV-393 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a key transcriptional repressor and a major driver of B-cell lymphomas, making it a compelling therapeutic target.[1][3] this compound operates by inducing the ubiquitination and subsequent proteasomal degradation of BCL6, thereby inhibiting the growth of tumor cells that overexpress this protein.[3][4] These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in mouse models of non-Hodgkin's lymphoma, based on available preclinical data.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule comprising a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the BCL6 protein. Polyubiquitinated BCL6 is then recognized and degraded by the proteasome.[4] This targeted protein degradation approach offers a distinct advantage over traditional inhibition by eliminating the target protein entirely.
Caption: Mechanism of action of this compound leading to BCL6 degradation.
Quantitative Data Summary
Preclinical studies have demonstrated the dose-dependent anti-tumor activity of this compound in various mouse xenograft models. The following tables summarize the key quantitative data from these studies.
Table 1: Single-Agent Activity of this compound in Xenograft Models
| Mouse Model | Cell Line | Dosing Regimen | Duration | Key Outcomes |
| Xenograft | OCI-Ly1 | 3, 10, 30 mg/kg, PO, once daily | 23 days | Inhibited tumor growth and induced BCL6 protein degradation.[5] |
| Xenograft | OCI-Ly1 | 3 mg/kg, PO, twice daily | 23 days | Inhibited tumor growth and induced BCL6 protein degradation.[5] |
| Xenograft | SU-DHL-4 | Not specified | Not specified | Dose-responsive tumor growth inhibition correlated with BCL6 degradation.[3][6] |
| PDX Model | nTFHL-AI | Not specified | Not specified | Significantly reduced tumor burden in peripheral blood, bone marrow, and spleen.[7] |
Table 2: Combination Therapy with this compound in Xenograft Models
| Mouse Model | Combination Agent(s) | Key Outcomes |
| Xenograft | R-CHOP | Complete tumor regressions in all treated mice.[8] |
| Xenograft | Rituximab, Tafasitamab, or Polatuzumab Vedotin | Resulted in tumor regressions and significantly stronger tumor growth inhibition compared to single agents.[8] |
| Xenograft | Acalabrutinib, Venetoclax, or Tazemetostat | Superior tumor growth inhibition with tumor regressions in all treated mice.[8] |
| Humanized HGBCL CDX | Glofitamab (0.15 mg/kg) | 81% TGI (concomitant dosing) and 91% TGI (sequential dosing) with this compound (3 mg/kg), compared to 38% for this compound alone and 36% for glofitamab alone.[9] |
Experimental Protocols
Protocol 1: OCI-Ly1 Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous OCI-Ly1 xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
OCI-Ly1 cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
Sterile PBS
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Cell Culture: Culture OCI-Ly1 cells according to the supplier's recommendations.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, freshly prepare the dosing solution by diluting the stock solution in the oral vehicle to the desired final concentrations (e.g., 3, 10, or 30 mg/kg).
-
Administer the formulated this compound or vehicle control to the respective groups via oral gavage at a volume of 10 mL/kg.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 23 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry to assess BCL6 degradation.
-
Protocol 2: Western Blot for BCL6 Degradation in Tumor Tissue
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-BCL6
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL Western blotting substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Generation and characterization of a monoclonal antibody against human BCL6 for immunohistochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomeme.ca [genomeme.ca]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. genomeme.ca [genomeme.ca]
- 9. The oncoprotein BCL6 enables solid tumor cells to evade genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARV-393 in the Immunoprecipitation of BCL6 Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ARV-393, a potent and orally bioavailable PROTAC® (Proteolysis Targeting Chimera) BCL6 degrader, in the immunoprecipitation of B-cell lymphoma 6 (BCL6) protein complexes. This document includes detailed protocols, data presentation tables, and visual diagrams to facilitate the successful application of this compound in research and drug development settings.
Introduction
This compound is a heterobifunctional small molecule designed to induce the degradation of the BCL6 protein.[1][2] It functions by simultaneously binding to BCL6 and the E3 ubiquitin ligase cereblon (CRBN), thereby forming a ternary complex.[1] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2] The degradation of BCL6, a key transcriptional repressor and oncogenic driver in B-cell malignancies, leads to the inhibition of tumor cell growth.[1][3][4] These application notes focus on the use of this compound to isolate and study BCL6-containing protein complexes through immunoprecipitation.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its efficacy and activity.
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Parameter | Value | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | DC50 (50% degradation concentration) | <1 nM | [2] |
| Burkitt Lymphoma (BL) | DC50 (50% degradation concentration) | <1 nM | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | GI50 (50% growth inhibition) | <1 nM | [2] |
| Burkitt Lymphoma (BL) | GI50 (50% growth inhibition) | <1 nM | [2] |
| Non-Hodgkin Lymphoma (NHL) Cell Lines | BCL6 Degradation | >90% | [5] |
Table 2: In Vivo Activity of this compound
| Model Type | Treatment | Outcome | Reference |
| Nodal T-follicular helper cell lymphoma (nTFHL-AI) PDX model | Single-agent this compound | Significant reduction in tumor burden in peripheral blood, bone marrow, and spleen | [6] |
| Transformed follicular lymphoma (tFL) PDX models | This compound monotherapy | Robust tumor growth inhibition (≥95%) | |
| High-grade B-cell lymphoma (HGBCL) and aggressive DLBCL CDX models | This compound in combination with oral small molecule inhibitors | Enhanced antitumor activity, including tumor regressions |
Experimental Protocols
Protocol 1: Immunoprecipitation of the BCL6-ARV-393-Cereblon Ternary Complex
This protocol is designed to capture the transient ternary complex formed by BCL6, this compound, and the E3 ligase cereblon. Optimization of incubation times and concentrations may be required depending on the cell line and experimental conditions.
Materials:
-
DLBCL or other suitable BCL6-expressing cell line
-
This compound (resuspended in DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-BCL6 antibody (for immunoprecipitation)
-
Anti-Cereblon (CRBN) antibody (for western blot detection)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Plate BCL6-expressing cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-100 nM) or DMSO as a vehicle control for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation of BCL6 occurs.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with an anti-BCL6 antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 50 µL of elution buffer and incubating at room temperature for 5-10 minutes. Alternatively, resuspend the beads in 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate the beads using a magnetic stand and collect the eluate.
-
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCL6 and Cereblon to confirm the co-immunoprecipitation of the ternary complex.
-
Protocol 2: Two-Step Immunoprecipitation for Enhanced Purity of BCL6 Complexes
For a more rigorous confirmation of the ternary complex and to identify other interacting proteins, a two-step immunoprecipitation can be performed. This involves a sequential pull-down of two different components of the complex.[7]
Procedure:
-
First Immunoprecipitation:
-
Perform the immunoprecipitation as described in Protocol 1, using an antibody against the first component (e.g., anti-BCL6).
-
Instead of a harsh elution, use a gentle elution method, such as a competitive peptide, to preserve the integrity of the complex.
-
-
Second Immunoprecipitation:
-
Take the eluate from the first IP and perform a second immunoprecipitation using an antibody against the second component of the complex (e.g., anti-Cereblon).
-
Follow the same incubation, washing, and elution steps as in Protocol 1.
-
-
Analysis:
-
Analyze the final eluate by western blotting for the presence of BCL6 and Cereblon. For a broader analysis of the complex composition, mass spectrometry can be employed.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of Action of this compound.
References
- 1. library.ehaweb.org [library.ehaweb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [library.ehaweb.org]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Analysis Following ARV-393 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable PROTAC® (PROteolysis TArgeting Chimera) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and a major driver of B-cell lymphomas.[1] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound aims to inhibit the growth of tumor cells that overexpress this protein.[2] Preclinical studies have demonstrated that this compound has potent antitumor activity in various non-Hodgkin lymphoma models. This document provides detailed application notes on the observed transcriptomic changes following this compound treatment and representative protocols for conducting similar RNA sequencing (RNA-seq) analyses.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to BCL6, marking it for degradation by the proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which can induce cell cycle arrest, differentiation, and apoptosis in lymphoma cells.
RNA Sequencing Analysis of this compound Treated Lymphoma Models
Preclinical studies have utilized RNA sequencing to elucidate the transcriptomic effects of this compound. The findings from these studies provide a mechanistic rationale for its single-agent activity and its synergistic effects when combined with other therapies.
Summary of Key Transcriptomic Changes
The following tables summarize the qualitative changes in gene expression observed in preclinical lymphoma models treated with this compound, based on publicly available information.
Table 1: Gene Sets Modulated by this compound Treatment
| Gene Set Category | Direction of Regulation | Observed Biological Effect |
| Antigen Presentation | Upregulated | Enhanced immune recognition of tumor cells |
| Interferon Signaling | Upregulated | Activation of anti-tumor immune responses |
| Proliferation-Associated Genes | Downregulated | Inhibition of tumor cell growth and division |
| Cell Cycle Progression | Inhibited | Induction of cell cycle arrest |
| Cellular Differentiation | Promoted | Maturation of lymphoma cells towards a less malignant state |
Table 2: Specific Gene Expression Changes Induced by this compound
| Gene | Direction of Regulation | Implication for Combination Therapy |
| CD20 | Upregulated | Provides a rationale for combination with CD20-targeting agents (e.g., glofitamab) |
Experimental Protocols
The following are detailed, representative protocols for the treatment of lymphoma cell lines with this compound and subsequent RNA sequencing analysis. These protocols are based on established methodologies and best practices in the field.
Protocol 1: In Vitro Treatment of Lymphoma Cell Lines with this compound
Objective: To treat lymphoma cell lines with this compound to assess its impact on gene expression.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Seeding:
-
Culture lymphoma cell lines to ~80% confluency.
-
Perform a cell count and seed 1 x 10^6 cells per well in 6-well plates with 2 mL of complete medium.
-
Incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Treat cells for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Harvesting and RNA Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Protocol 2: RNA Sequencing and Data Analysis
Objective: To perform RNA sequencing on RNA extracted from this compound-treated and control cells and to analyze the resulting data to identify differentially expressed genes.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
-
Bioinformatics analysis software and pipelines
Procedure:
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP in place of dTTP.
-
Perform end repair, A-tailing, and ligation of sequencing adapters.
-
Degrade the dUTP-containing second strand of cDNA.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the libraries and sequence them on an Illumina platform to generate paired-end reads (e.g., 2 x 150 bp).
-
-
Data Analysis Workflow:
Diagram 2: A representative workflow for RNA sequencing data analysis. -
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts to generate a raw count matrix.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are differentially expressed between this compound-treated and control samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly altered by this compound treatment.
-
Conclusion
RNA sequencing is a powerful tool for understanding the molecular mechanisms of action of novel therapeutics like this compound. The transcriptomic data from preclinical studies highlight the potential of this compound to remodel the tumor microenvironment and inhibit cancer cell proliferation. The protocols provided here offer a framework for researchers to conduct their own investigations into the effects of this compound and other BCL6 degraders.
References
Application Notes and Protocols for Cell Viability Assays with ARV-393
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2] BCL6 is a transcriptional repressor and a key oncogenic driver in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma.[3][4][5] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival.[1][5] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescence-based assays.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon.[5] This trimolecular complex formation facilitates the transfer of ubiquitin to BCL6, marking it for degradation by the proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle arrest, apoptosis, and DNA damage response, ultimately leading to a reduction in tumor cell viability.[6]
Data Presentation
The following tables summarize the in vitro activity of this compound in various lymphoma cell lines.
Table 1: BCL6 Degradation Efficiency (DC50) of this compound in Lymphoma Cell Lines [1]
| Cell Line | Cancer Type | DC50 (nM) |
| OCI-Ly1 | DLBCL | 0.06 - 0.33 |
| Farage | DLBCL | 0.06 - 0.33 |
| SU-DHL-4 | DLBCL | 0.06 - 0.33 |
| SU-DHL-6 | DLBCL | 0.06 - 0.33 |
| OCI-Ly7 | DLBCL | 0.06 - 0.33 |
| OCI-Ly10 | DLBCL | 0.06 - 0.33 |
| SU-DHL-2 | DLBCL | 0.06 - 0.33 |
| U-2932 | DLBCL | 0.06 - 0.33 |
| Ramos | Burkitt's Lymphoma | 0.06 |
| Daudi | Burkitt's Lymphoma | 0.33 |
Table 2: Anti-proliferative Activity (GI50) of this compound in Lymphoma Cell Lines [1]
| Cell Line Type | GI50 Range (nM) |
| Germinal Center B-cell-like (GCB) DLBCL | 0.2 - 9.8 |
| Activated B-cell-like (ABC) DLBCL | 0.2 - 9.8 |
| Burkitt's Lymphoma | 0.2 - 9.8 |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to BCL6 degradation.
Caption: Downstream effects of BCL6 degradation on cell fate.
Caption: General workflow for assessing cell viability after this compound treatment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly1, Ramos)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to the desired density.
-
Seed 100 µL of cell suspension per well in a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well for suspension cells.
-
Include wells with medium only for blank measurements.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations.
-
Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of this compound concentration and determine the GI50 value using a non-linear regression curve fit.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a "one-step" colorimetric assay that is simpler and faster than the MTT assay as the formazan product is soluble in culture medium.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. The final volume in each well before adding the MTS reagent should be 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Addition:
-
Add 20 µL of the combined MTS/PES solution directly to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 7 as described in the MTT assay protocol to calculate the GI50 value.
-
References
- 1. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 2. Reciprocal negative regulation between the tumor suppressor protein p53 and B cell CLL/lymphoma 6 (BCL6) via control of caspase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
Application Notes and Protocols: ARV-393 in Combination with Other Lymphoma Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to specifically target and degrade the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a key transcriptional repressor and a major driver of B-cell lymphomas, making it a compelling therapeutic target.[1] Deregulated BCL6 expression is a common feature in various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL), and promotes cancer cell survival and proliferation.[2][3] Preclinical studies have demonstrated that this compound shows promise in combination with a range of standard-of-care and investigational therapies for lymphoma, exhibiting synergistic antitumor activity. These combinations aim to provide more effective, and potentially chemotherapy-free, treatment options for patients with relapsed or refractory lymphoma.[1][4]
Mechanism of Action of this compound
This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the BCL6 protein. This targeted protein degradation leads to downstream effects that inhibit tumor growth and enhance anti-tumor immunity. RNA sequencing analyses have revealed that treatment with this compound upregulates the expression of CD20 and genes that promote interferon signaling and antigen presentation. Concurrently, it downregulates gene sets associated with cell proliferation.[5]
Preclinical Efficacy of this compound in Combination Therapies
Preclinical studies have evaluated this compound in combination with various agents, demonstrating enhanced anti-tumor effects in high-grade B-cell lymphoma (HGBCL) and DLBCL models.
Combination with Glofitamab (CD20xCD3 Bispecific Antibody)
In a humanized HGBCL cell line-derived xenograft (CDX) model, the combination of this compound and glofitamab resulted in significantly enhanced tumor growth inhibition (TGI) and increased rates of tumor regression compared to either agent alone.[1][4]
| Treatment Group (in humanized HGBCL CDX model) | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |
| This compound (single agent) | 3 mg/kg | - | 38% | - |
| Glofitamab (single agent) | 0.15 mg/kg | - | 36% | 0/11 mice |
| This compound + Glofitamab | 3 mg/kg + 0.15 mg/kg | Concomitant | 81% | - |
| This compound + Glofitamab | 3 mg/kg + 0.15 mg/kg | Sequential (this compound then Glofitamab) | 91% | - |
| This compound (single agent) | 6 mg/kg | - | - | 5/11 mice |
| This compound + Glofitamab | 6 mg/kg + 0.15 mg/kg | Concomitant | - | 10/10 mice |
| This compound + Glofitamab | 6 mg/kg + 0.15 mg/kg | Sequential (this compound then Glofitamab) | - | 7/8 mice |
Combination with Standard of Care (SOC) and Small Molecule Inhibitors (SMIs)
This compound has also shown synergistic effects when combined with standard-of-care chemotherapy and various small molecule inhibitors in HGBCL and aggressive DLBCL models.[2][3][6]
| Combination Partner | Therapeutic Class | Preclinical Model | Key Findings |
| R-CHOP | Chemotherapy | Aggressive DLBCL Model | Complete tumor regressions in all treated mice.[2][3] |
| Acalabrutinib | BTK Inhibitor | HGBCL/DLBCL CDX Models | Superior tumor growth inhibition and tumor regressions.[2][3][6] |
| Venetoclax | BCL2 Inhibitor | HGBCL/DLBCL CDX Models | Superior tumor growth inhibition and tumor regressions.[2][3][6] |
| Tazemetostat | EZH2 Inhibitor | HGBCL/DLBCL CDX Models | Superior tumor growth inhibition and tumor regressions.[2][3][6] |
Experimental Protocols
The following are generalized protocols based on the available information from preclinical studies of this compound. Specific details from the original studies, such as the exact cell line used and detailed dosing schedules, are not fully available in the public domain.
In Vivo Humanized Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the general steps for establishing a humanized CDX model to evaluate the efficacy of this compound in combination with other therapies.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human CD34+ hematopoietic stem cells (for humanization)
-
High-grade B-cell lymphoma (HGBCL) cell line
-
Matrigel or similar basement membrane matrix
-
This compound (formulated for oral administration)
-
Combination agent (e.g., glofitamab, formulated for appropriate administration)
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Humanization of Mice:
-
Irradiate immunodeficient mice to ablate the native hematopoietic system.
-
Inject human CD34+ cells intravenously to reconstitute a human immune system.
-
Allow several weeks for immune system engraftment, which can be monitored by flow cytometry of peripheral blood.
-
-
Tumor Cell Implantation:
-
Harvest HGBCL cells during their logarithmic growth phase.
-
Resuspend cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the humanized mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using caliper measurements.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
This compound: Administer orally at the specified dose (e.g., 3 mg/kg or 6 mg/kg). The frequency and duration of treatment should be defined (e.g., daily for a set number of weeks).
-
Combination Agent (e.g., Glofitamab): Administer via the appropriate route (e.g., intravenously) at the specified dose (e.g., 0.15 mg/kg).
-
Combination Dosing Schedules:
-
Concomitant: Administer both this compound and the combination agent on the same day or within a short time frame of each other.
-
Sequential: Administer one agent for a defined period, followed by the administration of the second agent. For example, pre-treat with this compound before starting glofitamab.
-
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Monitor for tumor regression, defined as a significant reduction in tumor volume from baseline.
-
-
Biomarker Analysis:
-
At the end of the study, tumors can be excised for further analysis, such as RNA sequencing, to investigate the molecular mechanisms of synergy.
-
RNA Sequencing and Analysis
Objective: To identify changes in gene expression in tumor cells following treatment with this compound alone or in combination.
Protocol:
-
RNA Extraction:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
-
Extract total RNA from tumor tissue using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from high-quality RNA samples.
-
Perform next-generation sequencing (NGS) to generate gene expression data.
-
-
Bioinformatic Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between treatment groups.
-
Conduct pathway analysis to identify biological pathways enriched in the differentially expressed genes.
-
Conclusion
The preclinical data strongly suggest that this compound, a BCL6-degrading PROTAC, has the potential to be a valuable component of combination therapies for lymphoma. The synergistic anti-tumor activity observed when this compound is combined with a CD20xCD3 bispecific antibody, standard chemotherapy, and various small molecule inhibitors provides a strong rationale for the ongoing clinical development of these combination strategies.[1][2][7] These findings are particularly promising for the development of chemotherapy-free regimens for patients with aggressive and relapsed/refractory lymphomas. Further clinical investigation is underway to translate these preclinical findings into improved patient outcomes.[1][5]
References
- 1. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]
- 2. 1stoncology.com [1stoncology.com]
- 3. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 4. Arvinas, Inc. Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab At the 2025 American Society of Hematology Annual Meeting and Exposition | MarketScreener [marketscreener.com]
- 5. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 6. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 7. gurufocus.com [gurufocus.com]
Application Notes and Protocols for Testing ARV-393 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein[1]. BCL6 is a key transcriptional repressor and a known oncogenic driver in various B-cell lymphomas[2]. By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound represents a promising therapeutic strategy for non-Hodgkin's lymphoma (NHL)[3][4]. Preclinical studies utilizing xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other agents[5][6][7].
These application notes provide detailed protocols for establishing and utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of the BCL6 protein, marking it for degradation by the proteasome. The degradation of BCL6 relieves the transcriptional repression of its target genes, which are involved in cell cycle control, differentiation, and apoptosis, thereby inhibiting the growth of BCL6-dependent cancer cells.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition (TGI) and tumor regression, both as a single agent and in combination with other cancer therapies.
Table 1: Efficacy of this compound Monotherapy in Xenograft Models
| Xenograft Model | This compound Dose | Administration Schedule | Efficacy Outcome | Citation |
| OCI-Ly1 CDX | 3, 10, 30 mg/kg | Oral, once daily for 23 days | Inhibited tumor growth and induced BCL6 protein degradation | [3] |
| Transformed Follicular Lymphoma (tFL) PDX (two models) | Not specified | Not specified | Robust (≥95%) tumor growth inhibition (TGI) | [5] |
Table 2: Efficacy of this compound Combination Therapy in Xenograft Models
| Xenograft Model | Combination Treatment | Dosing and Schedule | Efficacy Outcome | Citation |
| Humanized High-Grade B-cell Lymphoma (HGBCL) CDX | This compound + Glofitamab | This compound (3 mg/kg) + Glofitamab (0.15 mg/kg), concomitant | 81% TGI | [8][9] |
| Humanized HGBCL CDX | This compound + Glofitamab | This compound (3 mg/kg) followed by Glofitamab (0.15 mg/kg), sequential | 91% TGI | [8][9] |
| Humanized HGBCL CDX | This compound + Glofitamab | This compound (6 mg/kg) + Glofitamab (0.15 mg/kg), concomitant | Tumor regression in 10/10 mice | [8][10] |
| Humanized HGBCL CDX | This compound + Glofitamab | This compound (6 mg/kg) followed by Glofitamab (0.15 mg/kg), sequential | Tumor regression in 7/8 mice | [8][10] |
| SU-DHL-4 CDX | This compound + Rituximab | Not specified | Complete tumor regression in 9/9 mice | [11] |
| SU-DHL-4 CDX | This compound + Polatuzumab | Not specified | Complete tumor regression in 4/10 mice | [11] |
| SU-DHL-4 CDX | This compound + Tafasitamab | Not specified | Complete tumor regression in 10/10 mice | [11] |
| SU-DHL-6 CDX | This compound + Tazemetostat | Not specified | Tumor regression in 10/10 mice | [11] |
| OCI-Ly1 CDX | This compound + Venetoclax | Not specified | Tumor regression in 10/10 mice | [11] |
| OCI-Ly10 CDX | This compound + Acalabrutinib | Not specified | Tumor regression in 10/10 mice | [11] |
| HGBCL/DLBCL CDX | This compound + R-CHOP | Not specified | Complete tumor regressions in all treated mice | [12] |
Experimental Protocols
A generalized workflow for assessing the efficacy of this compound in xenograft models is presented below.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Arvinas Announces Presentations for Two of its PROTAC® Investigational Programs Targeting BCL6 and LRRK2 | Arvinas [ir.arvinas.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound / Arvinas [delta.larvol.com]
- 7. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 8. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 9. Arvinas, Inc. Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab At the 2025 American Society of Hematology Annual Meeting and Exposition | MarketScreener [marketscreener.com]
- 10. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 1stoncology.com [1stoncology.com]
Troubleshooting & Optimization
Optimizing ARV-393 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ARV-393 in cell culture experiments.
Understanding this compound: Mechanism of Action
This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.[1] As a transcriptional repressor, BCL6 is a key driver in several B-cell lymphomas. This compound functions by simultaneously binding to BCL6 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome. This targeted degradation of BCL6 inhibits tumor cell cycle progression and promotes differentiation, leading to anti-tumor activity.[2]
Diagram of the Mechanism of Action for this compound
Caption: Mechanism of action of this compound as a PROTAC BCL6 degrader.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various lymphoma cell lines.
| Cell Line Type | Parameter | Value | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | DC50 | <1 nM | [1] |
| Burkitt Lymphoma (BL) | DC50 | <1 nM | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | GI50 | <1 nM | [1] |
| Burkitt Lymphoma (BL) | GI50 | <1 nM | [1] |
DC50: Concentration required to degrade 50% of the target protein. GI50: Concentration required to inhibit cell growth by 50%.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cell culture experiments with this compound.
1. What is the recommended starting concentration range for this compound?
For initial experiments, a broad concentration range is recommended to determine the optimal degradation concentration and assess cellular response. A typical starting range is from 0.1 nM to 10 µM. A dose-response curve should be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
2. How long should I treat my cells with this compound?
The optimal treatment time can vary depending on the cell line and the specific experimental endpoint. For BCL6 degradation, significant effects can often be observed within 4 to 24 hours. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal time point for maximum degradation.
3. I am not observing any BCL6 degradation after treatment with this compound. What could be the issue?
Several factors could contribute to a lack of BCL6 degradation. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure this compound has been stored correctly (at -20°C or -80°C, protected from light) and that the stock solution is not degraded.[1][3] Prepare fresh dilutions for each experiment.
-
Cell Line Suitability: Confirm that your cell line expresses sufficient levels of BCL6 and the necessary E3 ligase components.
-
Experimental Conditions:
-
Concentration: You may be using a concentration that is too low or too high (leading to the "hook effect," where the formation of binary complexes is favored over the productive ternary complex). Perform a dose-response experiment to identify the optimal concentration range.
-
Treatment Time: The chosen time point may be too early or too late to observe maximal degradation. A time-course experiment is recommended.
-
-
Western Blot Protocol: Optimize your western blot protocol to ensure sensitive detection of BCL6.
4. My experimental results with this compound are inconsistent. What can I do to improve reproducibility?
Inconsistent results can arise from several sources. To improve reproducibility:
-
Cell Culture Conditions: Standardize cell passage number, seeding density, and confluence. Ensure cells are healthy and free from contamination.
-
Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate pipetting.
-
Experimental Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls if available.
-
Assay Variability: Minimize variability in incubation times, reagent concentrations, and detection methods.
5. Is this compound cytotoxic to all cell lines? How can I assess cytotoxicity?
This compound is designed to induce degradation of BCL6, which can lead to cell death in BCL6-dependent cancer cells. To assess cytotoxicity in your specific cell line, a cell viability assay such as the MTT assay is recommended. This will help you distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
6. What are the best practices for preparing and storing this compound stock solutions?
-
Solvent: Dissolve this compound in high-quality, anhydrous DMSO.[4]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture medium.
-
Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] Protect from light.[1][3] Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow for Lack of this compound Activity
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
Lymphoma cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
2. Western Blot for BCL6 Degradation
This protocol is to assess the degradation of BCL6 protein following this compound treatment.
-
Materials:
-
Lymphoma cell lines
-
6-well or 10 cm cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
3. Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound.
-
Materials:
-
Lymphoma cell lines
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Experimental Workflow for Optimizing this compound Concentration
Caption: A step-by-step workflow for optimizing this compound concentration.
References
Troubleshooting ARV-393 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-393. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to BCL6 and another ligand that recruits the Cereblon E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[3] This process leads to the depletion of BCL6 protein levels in cancer cells, thereby inhibiting tumor growth.[2][3]
Q2: What are the main challenges when working with this compound?
Like many PROTACs, this compound is a relatively large and hydrophobic molecule, which can lead to challenges with solubility in aqueous solutions.[4] Ensuring complete solubilization and preventing precipitation in experimental assays is critical for obtaining accurate and reproducible results.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][4] However, it is poorly soluble in aqueous solutions like water and ethanol. For in vivo applications, various formulation strategies using excipients such as PEG400, Carboxymethyl cellulose, and Tween 80 have been suggested for other poorly soluble compounds and may be applicable to this compound.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[2][4] To aid dissolution, warming the solution and using a sonicator is advised.[1][2] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][4]
Q5: My this compound solution appears to have precipitated. What should I do?
If you observe precipitation, it is recommended to warm the stock solution gently (e.g., in a 37°C water bath) and sonicate until the solid material is fully redissolved. Always visually inspect the solution for any particulate matter before use. When diluting the DMSO stock solution into aqueous media for cell-based assays, it is important to do so with vigorous mixing to minimize local high concentrations that can lead to precipitation.
Data Presentation
This compound Solubility in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Solvent | Notes |
| 20 mg/mL | 22.26 mM | DMSO | Sonication is recommended for complete dissolution.[1][2] |
| 13 mg/mL | 14.47 mM | DMSO | Use of fresh, anhydrous DMSO is critical for achieving this solubility.[4] |
Stock Solution Preparation Guide (in DMSO)
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1.1131 mL | 5.5653 mL |
| 5 mM | 0.2226 mL | 1.1131 mL |
| 10 mM | 0.1113 mL | 0.5565 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Pipettors and sterile tips
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (for 1 mg of this compound with a molecular weight of 898.42 g/mol , add 111.3 µL of DMSO).
-
Tightly cap the tube and vortex briefly to mix.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solid is completely dissolved. The solution should be clear and free of any visible particles.
-
Visually inspect the solution to ensure complete dissolution. If any solid remains, repeat the sonication step.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes and pipettes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
Crucial Step: To avoid precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or pipetting up and down to ensure rapid and thorough mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.1%).
-
Visually inspect the final diluted solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Mechanism of action of this compound as a BCL6 PROTAC degrader.
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: Logical steps for preparing a stable this compound stock solution.
References
Technical Support Center: ARV-393 & the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the BCL6 PROTAC® degrader, ARV-393. The following information addresses specific issues that may be encountered during experiments, with a focus on understanding and mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, investigational PROTAC (PROteolysis TArgeting Chimera) degrader.[1][2][3] It is designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation.[4][5] this compound is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] By bringing BCL6 and Cereblon into close proximity, this compound facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2][3][6] This prevents BCL6-mediated signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in B-cell lymphomas.[1]
Q2: What is the "hook effect" in the context of this compound experiments?
The "hook effect" is a phenomenon observed with PROTACs, including potentially this compound, where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a bell-shaped dose-response curve. At excessively high concentrations, this compound is more likely to form non-productive binary complexes with either BCL6 or the CRBN E3 ligase, rather than the productive ternary complex (BCL6-ARV-393-CRBN) required for degradation.
Q3: At what concentration range should I test this compound to avoid the hook effect?
To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for BCL6 degradation. While this compound has shown potent degradation with DC50 values of less than 1 nM in some diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines, the concentration at which the hook effect may appear can vary depending on the cell line and experimental conditions.[2] It is recommended to test a broad range of concentrations, for example from picomolar to high micromolar, to fully characterize the degradation profile and identify both the optimal degradation concentration and the onset of the hook effect.
Q4: Besides the hook effect, what are other potential reasons for a lack of BCL6 degradation with this compound?
Several factors can contribute to a lack of target degradation:
-
Low Cell Permeability: PROTACs are relatively large molecules, and poor cell permeability can limit their access to intracellular targets.
-
Insufficient E3 Ligase Expression: The cell line being used must express adequate levels of the CRBN E3 ligase for this compound to function effectively.
-
Suboptimal Incubation Time: The kinetics of PROTAC-mediated degradation can vary. It is important to perform a time-course experiment to determine the optimal treatment duration.
-
Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.
-
Inactive Compound: Ensure the proper storage and handling of the this compound compound to maintain its activity.
Troubleshooting Guides
Issue 1: Observing a bell-shaped dose-response curve (the hook effect)
Symptoms: You observe potent BCL6 degradation at a certain concentration of this compound, but as you increase the concentration further, the level of BCL6 protein starts to increase again.
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment with a broader range of this compound concentrations, with more data points at the higher concentrations where the hook effect is observed. This will help to accurately define the bell-shaped curve.
-
Determine Optimal Concentration (DC50 and Dmax): From the full dose-response curve, identify the concentration that achieves the maximal degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50). For future experiments, use concentrations at or below the Dmax.
-
Assess Ternary Complex Formation: Utilize biophysical assays like Co-Immunoprecipitation (Co-IP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation of the BCL6-ARV-393-CRBN ternary complex at different this compound concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect mechanism.
Issue 2: No BCL6 degradation observed at any tested concentration
Symptoms: You have treated your cells with a range of this compound concentrations, but Western blot analysis shows no reduction in BCL6 protein levels.
Troubleshooting Steps:
-
Expand the Concentration Range: It is possible that the tested concentrations were too high (in the hook effect region) or too low. Test a much wider range of concentrations (e.g., from 1 pM to 100 µM).
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both BCL6 and the CRBN E3 ligase using Western blot or qPCR.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) with a concentration of this compound that is expected to be optimal (around the reported DC50 of <1 nM, if applicable to your cell line).
-
Check Compound Integrity: Ensure that the this compound compound has been stored correctly and is active.
-
Confirm Target Engagement: If possible, use cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to BCL6 in your cells.
Data Presentation
Hypothetical this compound Dose-Response Data in a DLBCL Cell Line
The following table represents a hypothetical dataset illustrating the hook effect with this compound in a diffuse large B-cell lymphoma (DLBCL) cell line after a 24-hour treatment.
| This compound Concentration (nM) | BCL6 Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 0.01 | 85% |
| 0.1 | 50% |
| 1 | 15% |
| 10 | 10% |
| 100 | 25% |
| 1000 | 50% |
| 10000 | 75% |
Note: This is illustrative data and actual results may vary depending on the cell line, experimental conditions, and time point.
Experimental Protocols
Western Blot for BCL6 Degradation
This protocol outlines the steps to quantify BCL6 protein levels following this compound treatment.
Materials:
-
DLBCL cell line (e.g., OCI-Ly1, SU-DHL-4)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere/stabilize overnight. Treat cells with a serial dilution of this compound or DMSO vehicle for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BCL6 and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize BCL6 band intensity to the loading control and express as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BCL6-ARV-393-CRBN ternary complex.
Materials:
-
DLBCL cell line
-
This compound
-
DMSO
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies: anti-CRBN, anti-BCL6, and rabbit/mouse IgG control
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Cell Treatment: Culture cells and treat with an optimal concentration of this compound or DMSO. It is recommended to co-treat with a proteasome inhibitor like MG132 for 2-4 hours before lysis to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an anti-CRBN antibody or an IgG control overnight.
-
Capture Immune Complexes: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using an anti-BCL6 antibody. The presence of a BCL6 band in the this compound-treated sample immunoprecipitated with the CRBN antibody (and not in the control lanes) confirms the formation of the ternary complex.
Mandatory Visualization
Caption: this compound mechanism of action.
Caption: Experimental workflow for investigating the hook effect.
Caption: Logical relationship of the hook effect.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 5. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at 2025 American Association for Cancer Research® (AACR) Annual Meeting | Arvinas [ir.arvinas.com]
- 6. library.ehaweb.org [library.ehaweb.org]
ARV-393 Technical Support Center: Investigating Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and measuring potential off-target effects of the PROTAC BCL6 degrader, ARV-393.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for a PROTAC like this compound?
A1: Off-target effects for PROTACs such as this compound, which is designed to degrade the B-cell lymphoma 6 (BCL6) protein, can stem from several factors.[1][2][3] These include:
-
Binding to unintended proteins: The warhead (BCL6-binding portion) or the E3 ligase binder of this compound may interact with proteins other than their intended targets.
-
Indiscriminate degradation: The recruited E3 ligase may ubiquitinate and degrade proteins that are in proximity to the PROTAC but are not the intended target.
-
"Hijacked" E3 ligase activity: Pomalidomide-based PROTACs, a common design, can independently lead to the degradation of other proteins, notably zinc-finger (ZF) proteins.[4][5][6]
-
Pathway-related effects: The degradation of BCL6 may have downstream consequences on signaling pathways that were not initially anticipated.
Q2: What is the first step I should take to assess the global off-target protein degradation of this compound?
A2: The most comprehensive initial step is to perform an unbiased, proteome-wide analysis using quantitative mass spectrometry. This will allow you to compare the levels of thousands of proteins in cells treated with this compound versus control-treated cells. A significant reduction in the abundance of a protein other than BCL6 would indicate a potential off-target degradation event.
Q3: My proteomics data shows changes in proteins other than my target. How can I validate these as true off-target effects?
A3: It is crucial to validate findings from proteomics screens. Here are some recommended validation steps:
-
Western Blotting: Use a specific antibody to confirm the degradation of the potential off-target protein identified in your mass spectrometry data.
-
Dose-Response Studies: Treat cells with a range of this compound concentrations to see if the degradation of the potential off-target is dose-dependent.
-
Time-Course Experiments: Analyze protein levels at different time points after this compound treatment to understand the kinetics of the potential off-target degradation.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to the suspected off-target protein inside the cell.[7][8]
Troubleshooting Guides
Issue: Unexpected cytotoxicity is observed at concentrations effective for BCL6 degradation.
-
Possible Cause: This could be due to an off-target effect where this compound is degrading a protein essential for cell survival.
-
Troubleshooting Steps:
-
Perform a proteome-wide analysis at the cytotoxic concentration to identify any unintended protein degradation.
-
Conduct a kinase screen to determine if this compound is inhibiting any critical kinases.
-
Evaluate the structure of this compound: If it contains a pomalidomide-like moiety, investigate the degradation of known off-targets of this molecule, such as zinc-finger proteins.[4][5][6]
-
Issue: A downstream signaling pathway, seemingly unrelated to BCL6, is activated/inhibited.
-
Possible Cause: this compound might be binding to and affecting the function of a protein in that pathway, without necessarily degrading it.
-
Troubleshooting Steps:
-
Utilize CETSA to investigate if this compound is binding to any of the key proteins in the affected pathway.[9][10]
-
Perform a targeted kinase or phosphatase assay if the pathway is regulated by phosphorylation.
-
Review the literature for known interactions between BCL6 and the affected pathway that might explain the observation.
-
Experimental Protocols & Data
Proteomics-Based Off-Target Analysis
This method provides an unbiased view of protein degradation across the proteome.
Illustrative Quantitative Proteomics Data
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value | Comment |
| BCL6 | -4.5 | < 0.001 | On-target |
| ZNF91 | -2.1 | < 0.01 | Potential Off-target |
| BTK | -0.2 | > 0.05 | No significant change |
| GAPDH | 0.1 | > 0.05 | No significant change |
Workflow for Proteomics Analysis
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to a protein in a cellular context.[7][8] An increase in the thermal stability of a protein in the presence of a compound suggests binding.
Illustrative CETSA Data
| Protein | Melting Temperature (°C) - Vehicle | Melting Temperature (°C) - this compound | Thermal Shift (ΔTm) | Interpretation |
| BCL6 | 48.2 | 55.7 | +7.5 | On-target engagement |
| ZNF91 | 52.1 | 54.3 | +2.2 | Potential off-target binding |
| GAPDH | 60.5 | 60.7 | +0.2 | No significant binding |
Workflow for CETSA
References
- 1. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at the 2025 European Hematology Association (EHA) Annual Meeting | Arvinas [ir.arvinas.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of ARV-393 in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ARV-393, a potent and orally active BCL6 PROTAC degrader. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its integrity and activity. Recommendations for both solid form and solutions are summarized below.
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to dissolve the compound in fresh, anhydrous DMSO. For instance, some protocols suggest a solubility of up to 20 mg/mL in DMSO, which may require sonication to fully dissolve.[1] It is advisable to start with a small amount of solvent and vortex or sonicate as needed.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2] It is crucial to protect the solutions from light.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2] There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media. As a general practice for PROTAC molecules, it is best to prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution just before use.
Q4: Can I store this compound solutions at 4°C?
A4: While solid this compound can be stored at 4°C for short periods, it is not recommended to store solutions of this compound at 4°C for extended durations.[1] For optimal stability in solution, storage at -20°C or -80°C is advised.[1][2]
Data Presentation
Table 1: Summary of this compound Storage and Solubility
| Form | Storage Temperature | Duration | Light Protection | Solvent | Solubility |
| Solid (Powder) | -20°C | Up to 3 years | Recommended | N/A | N/A |
| Solid (Powder) | 4°C | Short-term | Recommended | N/A | N/A |
| In Solvent | -80°C | Up to 6 months | Required | DMSO | Up to 20 mg/mL[1] |
| In Solvent | -20°C | Up to 1 month | Required | DMSO | Up to 20 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for short intervals until the compound is completely dissolved.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Troubleshooting Guide
Issue 1: Precipitate observed in the this compound stock solution.
-
Potential Cause: The solubility limit may have been exceeded, or the DMSO used may have absorbed moisture.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
If the precipitate persists, it may be necessary to prepare a new stock solution at a lower concentration.
-
Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Issue 2: Inconsistent or lower than expected activity of this compound in experiments.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Ensure that stock solutions have been stored at the correct temperature and protected from light.
-
Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
Prepare fresh dilutions of this compound in your experimental media or buffer immediately before each experiment.
-
Verify the final concentration of DMSO in your experimental setup, as high concentrations can affect cell viability and compound activity.
-
Visualizations
Caption: Troubleshooting workflow for addressing common issues with this compound stability.
Caption: Simplified signaling pathway for this compound-mediated BCL6 degradation.
References
Technical Support Center: PROTAC Experiments & ARV-393
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a special focus on the BCL6 degrader, ARV-393. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable PROTAC designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This dual binding brings BCL6 into close proximity with the E3 ligase, leading to the ubiquitination of BCL6 and its subsequent degradation by the proteasome.[2][3][7] By degrading BCL6, this compound inhibits the growth of BCL6-dependent cancer cells, such as those found in diffuse large B-cell lymphoma (DLBCL) and other non-Hodgkin lymphomas.[1][2][8]
Q2: What are the most common issues observed in PROTAC experiments?
Researchers often encounter several challenges in PROTAC experiments, including:
-
The "Hook Effect": This is a paradoxical decrease in target protein degradation at high PROTAC concentrations.[9][10] It occurs due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase).[9][11]
-
Poor Cell Permeability: Due to their larger size and molecular weight compared to traditional small molecules, PROTACs may have difficulty crossing the cell membrane.
-
Suboptimal Degradation (Low Dmax or High DC50): This can be caused by inefficient ternary complex formation, poor linker design, or low expression of the recruited E3 ligase in the cell line.[12]
-
Off-Target Effects: The PROTAC may degrade proteins other than the intended target, leading to unexpected cellular phenotypes.
-
In Vivo Delivery Challenges: Issues with solubility, stability, and bioavailability can hinder the translation of in vitro results to in vivo models.
Q3: How can I troubleshoot the "hook effect" with my PROTAC?
To mitigate the hook effect, consider the following strategies:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations to identify the optimal window for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[9]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs with linkers that promote favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex over binary complexes.[10][13]
-
Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different PROTAC concentrations.[9]
This compound Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in various lymphoma models.
Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines [5][6][14]
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) |
| OCI-Ly1 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| Farage | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-4 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-6 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly7 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly10 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-2 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| U-2932 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| Ramos | Burkitt Lymphoma | 0.06 | 0.2 - 9.8 |
| Daudi | Burkitt Lymphoma | 0.33 | 0.2 - 9.8 |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models [2][4][14][15]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| OCI-Ly1 | 3, 10, 30 mg/kg, PO, once daily for 28 days | 67%, 92%, 103% respectively |
| OCI-Ly7 | 3, 10, 30 mg/kg, PO, once daily | 70%, 88%, 96% respectively |
| SU-DHL-2 | 3, 10, 30 mg/kg, PO, once daily | 42%, 77%, 90% respectively |
| SU-DHL-4 | 30 mg/kg, PO, once daily for 21 days | ~80% |
Experimental Protocols & Troubleshooting
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., BCL6) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.[17]
-
-
Troubleshooting:
-
No Degradation Observed:
-
Confirm PROTAC Activity: Ensure the PROTAC is properly stored and handled.
-
Check E3 Ligase Expression: Verify that the cell line expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon for this compound).[19]
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal degradation window.[19]
-
-
Inconsistent Results:
-
Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities.
-
Ensure Complete Lysis: Incomplete cell lysis can lead to variability.
-
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the target-PROTAC-E3 ligase ternary complex.
-
Detailed Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or vehicle control for 4-6 hours.[20]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[20]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.[20]
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the captured proteins from the beads.[20]
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein, the E3 ligase, and a negative control.[20]
-
-
Troubleshooting:
-
No Co-precipitation:
-
Optimize Lysis Buffer: The stringency of the lysis buffer can affect protein-protein interactions.
-
Increase PROTAC Concentration: A higher concentration may be needed to drive ternary complex formation in a Co-IP experiment.
-
-
High Background:
-
Pre-clear Lysate: This step is crucial to reduce non-specific binding to the beads.
-
Increase Wash Stringency: More stringent wash buffers can help remove non-specifically bound proteins.
-
-
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity to assess the effect of the PROTAC on cell viability.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21][22]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21]
-
-
Troubleshooting:
-
High Background: Ensure complete removal of phenol red-containing medium before adding MTT solution.
-
Low Signal: Optimize cell seeding density and incubation time with MTT.
-
Signaling Pathways and Experimental Workflows
BCL6 Signaling Pathway in Lymphoma
BCL6 is a transcriptional repressor that is crucial for the formation of germinal centers and is frequently dysregulated in B-cell lymphomas.[1][23][24][25] It represses genes involved in cell cycle arrest, DNA damage response, and differentiation, thereby promoting cell proliferation and survival.[23][26]
Caption: BCL6 signaling and this compound mechanism of action.
General PROTAC Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a PROTAC's efficacy.
Caption: A typical experimental workflow for PROTAC evaluation.
Troubleshooting Logic for No Protein Degradation
This flowchart provides a logical sequence for troubleshooting experiments where no protein degradation is observed.
Caption: Troubleshooting flowchart for lack of protein degradation.
References
- 1. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. THP Life Science Webshop - this compound [lifescience.thp.at]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BCL6 - Wikipedia [en.wikipedia.org]
- 26. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ARV-393 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the BCL6 PROTAC® degrader, ARV-393, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2] It is a bifunctional small molecule that consists of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[5][6] By degrading BCL6, a key transcriptional repressor and driver of B-cell lymphomas, this compound aims to inhibit tumor cell proliferation and survival.
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in various preclinical models of non-Hodgkin's lymphoma (NHL), including:
-
Cell line-derived xenograft (CDX) models: It has shown efficacy in multiple diffuse large B-cell lymphoma (DLBCL) and Burkitt's lymphoma (BL) cell line models.[1][3]
-
Patient-derived xenograft (PDX) models: this compound has induced tumor regressions and tumor growth inhibition in several NHL PDX models.[3][5] Specifically, it has shown significant single-agent activity in PDX models of nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI), and transformed follicular lymphoma (tFL).[7][8]
Q3: What are the reported in vitro potency and in vivo dosing ranges for this compound?
-
In Vitro: this compound has demonstrated potent BCL6 degradation and anti-proliferative activity, with DC50 (half-maximal degradation concentration) and GI50 (half-maximal growth inhibition) values of less than 1 nM in numerous DLBCL and BL cell lines.[1][9][10]
-
In Vivo: In xenograft models, this compound has been administered orally at doses ranging from 3 to 30 mg/kg, typically once daily.[1][9]
Troubleshooting Guide for In Vivo Variability
Variability in in vivo studies can arise from multiple factors. This guide addresses potential issues and provides troubleshooting strategies.
Issue 1: Inconsistent Tumor Growth Inhibition
Potential Causes:
-
Variable Drug Exposure: Inconsistent oral absorption can lead to variability in plasma and tumor concentrations of this compound.
-
"Hook Effect": At excessively high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (this compound with either BCL6 or CRBN) instead of the productive ternary complex (BCL6-ARV-393-CRBN).[11]
-
Tumor Heterogeneity: Differences in the molecular characteristics of the tumors, even within the same model, can affect treatment response.
-
Animal Health: Underlying health issues in individual animals can impact drug metabolism and overall response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent tumor growth.
Issue 2: Variable BCL6 Protein Degradation
Potential Causes:
-
Suboptimal Dosing: The dose of this compound may not be sufficient to achieve and sustain the necessary concentration for maximal BCL6 degradation.
-
Tissue-Specific Differences: The expression levels of CRBN E3 ligase or other components of the ubiquitin-proteasome system may vary between different tissues or even within the tumor microenvironment, affecting degradation efficiency.
-
Sample Collection and Processing: Inconsistent sample handling during tumor harvesting and lysate preparation can lead to artifactual variations in protein levels.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable protein degradation.
Quantitative Data Summary
| Parameter | Cell Lines/Models | Value/Observation | Reference(s) |
| DC50 | DLBCL and BL cell lines | <1 nM | [1][9][10] |
| GI50 | DLBCL and BL cell lines | <1 nM | [1][9][10] |
| In Vivo Dosing | OCI-Ly1 cell line xenograft model | 3, 10, 30 mg/kg (oral, once daily) | [1][9] |
| Tumor Growth Inhibition (TGI) - Monotherapy | tFL PDX models | 95% and 99% | [12] |
| Tumor Growth Inhibition (TGI) - Combination | HGBCL CDX model (with glofitamab 0.15 mg/kg) | 81% (concomitant 3 mg/kg this compound), 91% (sequential 3 mg/kg this compound) | [13] |
| Tumor Regression - Combination | HGBCL CDX model (with glofitamab 0.15 mg/kg) | 10/10 mice (concomitant 6 mg/kg this compound), 7/8 mice (sequential 6 mg/kg this compound) | [13] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) for establishing xenografts.
-
Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., OCI-Ly1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., oral gavage).
-
Dosing: Administer this compound at the desired doses (e.g., 3, 10, 30 mg/kg) and schedule (e.g., once daily) for the duration of the study. The control group should receive the vehicle only.
-
Data Collection: Continue to measure tumor volumes and monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.
Western Blot Analysis of BCL6 Degradation
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities for BCL6 and a loading control (e.g., GAPDH or β-actin) to determine the relative level of BCL6 degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at the 2025 European Hematology Association (EHA) Annual Meeting | Arvinas [ir.arvinas.com]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 8. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Nasdaq [nasdaq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [library.ehaweb.org]
- 13. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 14. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for BCL6 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Western blot experiments for consistent and reliable detection of BCL6 degradation bands.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways that lead to BCL6 degradation?
A1: BCL6 degradation is primarily regulated by two distinct pathways:
-
Phosphorylation-Dependent Ubiquitination: In response to signaling events, such as B-cell receptor activation, BCL6 is phosphorylated by mitogen-activated protein kinases (MAPKs) like ERK1 and ERK2.[1][2][3] This phosphorylation event marks BCL6 for recognition by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, where the F-box protein FBXO11 is a key component responsible for its ubiquitination and subsequent degradation by the proteasome.[4][5][6][7][8]
-
Small Molecule-Induced Polymerization: Certain small molecules, such as BI-3802, can induce the degradation of BCL6.[9][10][11] BI-3802 binds to the BTB domain of BCL6, causing BCL6 homodimers to polymerize into filaments.[9][10][12] These filaments are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, leading to its degradation by the proteasome.[9][12]
Q2: I'm not seeing any BCL6 bands on my Western blot. What are the possible causes?
A2: A complete absence of BCL6 signal can be due to several factors, ranging from sample preparation to antibody issues. Key areas to troubleshoot include:
-
Protein Degradation: BCL6 is susceptible to degradation during sample preparation. Ensure that lysis buffers are always kept on ice and supplemented with fresh protease and phosphatase inhibitors.[11][12]
-
Antibody Problems: The primary or secondary antibody may be inactive or used at a suboptimal dilution. Verify the antibody's expiration date and storage conditions. It's also possible that the secondary antibody is incorrect for the primary antibody's host species.[13]
-
Failed Protein Transfer: High molecular weight proteins like BCL6 may not transfer efficiently from the gel to the membrane. Confirm that the transfer was successful by staining the gel with Coomassie blue after transfer. For lower molecular weight degradation products, ensure the membrane pore size is appropriate to prevent them from passing through.[13]
Q3: My Western blot shows multiple bands for BCL6. How can I interpret this?
A3: The presence of multiple bands can be due to several reasons:
-
Protein Degradation: If you are not intentionally inducing degradation, the presence of lower molecular weight bands could indicate that your protein is being degraded during sample preparation. Always use fresh protease inhibitors in your lysis buffer.[3][11]
-
Post-Translational Modifications: BCL6 can be post-translationally modified (e.g., phosphorylation, ubiquitination), which can alter its migration on the gel.[1][2]
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. To address this, try increasing the blocking time, optimizing the antibody concentrations, or using a different blocking agent.[7][13]
-
Splice Variants: Although less common for BCL6, different protein isoforms arising from alternative splicing can lead to multiple bands.
Q4: What is the expected molecular weight of BCL6 and its degradation products?
A4: Human BCL6 is a protein of 706 amino acids with a predicted molecular weight of approximately 79 kDa.[14][15] However, it often migrates slightly higher on SDS-PAGE due to post-translational modifications. Degradation products will appear as bands of lower molecular weight. Ubiquitinated BCL6 will appear as a smear or ladder of higher molecular weight bands.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing Western blots for BCL6 degradation.
| Issue | Possible Cause | Recommended Solution |
| Weak or No BCL6 Signal | Inefficient Cell Lysis | Use a lysis buffer appropriate for nuclear proteins, such as RIPA buffer, which contains strong detergents.[16][17][18] Ensure complete cell lysis by vortexing and incubation on ice. |
| Low Protein Concentration | Quantify your protein lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount (typically 20-40 µg of total protein).[17] | |
| Suboptimal Antibody Dilution | Titrate your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. Common dilutions for BCL6 antibodies range from 1:1000 to 1:10000.[2][15] | |
| Inefficient Protein Transfer | Optimize transfer time and voltage. For larger proteins like BCL6, consider an overnight wet transfer at 4°C. Use a PVDF membrane, which has a higher binding capacity than nitrocellulose. | |
| High Background | Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat milk or 5% BSA in TBST. For phospho-specific antibodies, BSA is preferred as milk contains phosphoproteins that can cause background.[17] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[13] | |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Antibody Cross-Reactivity | Ensure your primary antibody is specific for BCL6. Check the manufacturer's datasheet for validation data. Consider trying a different BCL6 antibody from another vendor. |
| Sample Overload | Reduce the amount of protein loaded per lane to minimize non-specific binding.[13] | |
| "Smiling" or Distorted Bands | Uneven Heat Distribution During Electrophoresis | Run the gel at a lower voltage or in a cold room to prevent overheating. Ensure the running buffer is fresh and correctly prepared.[3] |
| Improperly Polymerized Gel | Ensure the acrylamide gel is properly prepared and has polymerized evenly. |
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed to extract total cellular protein, including nuclear proteins like BCL6.
-
Preparation: Prepare ice-cold RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0).[17][18] Immediately before use, add a protease and phosphatase inhibitor cocktail.
-
Cell Harvest: For adherent cells, wash with ice-cold PBS, then add 1 mL of lysis buffer per 10 cm dish. Scrape the cells and transfer the lysate to a microfuge tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.[15] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A wet transfer overnight at 4°C is often recommended for large proteins.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary BCL6 antibody diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2][3][19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: BCL6 Degradation Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Caption: BCL6 Western Blot Troubleshooting Guide.
References
- 1. Antigen receptor signaling induces MAP kinase-mediated phosphorylation and degradation of the BCL-6 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. BCL6 Antibody (#4242) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. journals.asm.org [journals.asm.org]
- 5. FBXO11 inactivation leads to abnormal germinal-center formation and lymphoproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frequent mutations of FBXO11 highlight BCL6 as a therapeutic target in Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FBXO11 targets BCL6 for degradation and is inactivated in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 10. | BioWorld [bioworld.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. biorxiv.org [biorxiv.org]
- 13. rcsb.org [rcsb.org]
- 14. genomeme.ca [genomeme.ca]
- 15. Generation and characterization of a monoclonal antibody against human BCL6 for immunohistochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 17. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of ARV-393: A Comparative Guide for New Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of ARV-393, a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) that degrades the B-cell lymphoma 6 (BCL6) protein.[1][2] Designed for researchers investigating this compound in novel lymphoma cell lines, this document outlines its established mechanism, compares its performance with alternative BCL6-targeting compounds, and provides detailed experimental protocols for validation studies.
Introduction to this compound and the BCL6 Target
This compound is an investigational therapeutic agent that leverages the PROTAC technology to induce the degradation of BCL6, a transcriptional repressor and a key driver of B-cell lymphomas.[3] BCL6 is crucial for the formation and maintenance of germinal centers, and its aberrant expression is a hallmark of several lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.[2] By recruiting an E3 ubiquitin ligase to BCL6, this compound triggers the ubiquitination and subsequent degradation of the BCL6 protein by the proteasome, thereby inhibiting tumor cell growth and survival.[2][4]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex between BCL6, this compound, and CRBN facilitates the transfer of ubiquitin from the E3 ligase to BCL6, marking it for degradation by the 26S proteasome. This degradation leads to the de-repression of BCL6 target genes, which can induce cell cycle arrest, apoptosis, and differentiation in lymphoma cells.[3][4][5]
Comparative Performance of this compound and Alternatives
Validating the efficacy of this compound in new cell lines necessitates a comparison against established BCL6 inhibitors and other relevant anti-lymphoma agents. While direct head-to-head studies are limited, the following tables summarize the reported performance of this compound and its alternatives.
It is crucial to note that the following data is compiled from different studies and direct comparison should be approached with caution due to potentially different experimental conditions.
BCL6 Degraders and Inhibitors
| Compound | Mechanism | Target | Reported IC50/DC50/GI50 | Cell Lines | Reference(s) |
| This compound | BCL6 Degrader (PROTAC) | BCL6 | DC50: <1 nM, GI50: <1 nM | Multiple DLBCL and Burkitt lymphoma cell lines | [2] |
| BI-3802 | BCL6 Degrader | BCL6 | DC50: ~20-100 nM | DLBCL cell lines | Not specified in provided context |
| FX1 | BCL6 Inhibitor | BCL6 | IC50: ~1-5 µM | DLBCL cell lines | Not specified in provided context |
| CCT373566 | BCL6 Degrader | BCL6 | Induces degradation, but limited anti-proliferative effect | DLBCL cell lines | Not specified in provided context |
Other Targeted Therapies for Lymphoma
| Compound | Mechanism | Target | Reported Efficacy | Cell Lines | Reference(s) |
| Ibrutinib | BTK Inhibitor | Bruton's Tyrosine Kinase (BTK) | Induces apoptosis and inhibits proliferation | Mantle Cell Lymphoma, CLL | |
| Venetoclax | BCL2 Inhibitor | B-cell lymphoma 2 (BCL2) | Induces apoptosis | CLL, AML, NHL | [5] |
| Acalabrutinib | BTK Inhibitor | Bruton's Tyrosine Kinase (BTK) | More selective than ibrutinib | Mantle Cell Lymphoma, CLL | [5] |
Experimental Protocols for Validation in New Cell Lines
To validate the mechanism of action of this compound in new lymphoma cell lines, a series of well-controlled experiments are recommended.
Experimental Workflow
Detailed Methodologies
Objective: To determine the anti-proliferative effect of this compound and compare its GI50 (half-maximal growth inhibition) value with other compounds.
Protocol:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, a BCL6 inhibitor (e.g., FX1), and a relevant standard-of-care drug (e.g., ibrutinib or venetoclax) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a non-linear regression analysis.
Objective: To confirm that this compound induces the degradation of BCL6 protein.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a negative control (e.g., an inactive epimer of this compound) for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the BCL6 protein levels to the loading control.
Objective: To demonstrate the this compound-dependent formation of the BCL6-ARV-393-CRBN ternary complex.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN or BCL6 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against BCL6 and CRBN.
-
Data Analysis: The presence of BCL6 in the CRBN immunoprecipitate (and vice versa) in the this compound-treated sample, but not in the control, confirms the formation of the ternary complex.
Conclusion
This guide provides a framework for the systematic validation of this compound's mechanism of action in new lymphoma cell lines. By employing the described experimental protocols and comparing the performance of this compound with relevant alternatives, researchers can generate robust data to support its continued development as a promising therapeutic for BCL6-driven malignancies. The provided diagrams and tables serve as a quick reference for understanding the underlying biology and for structuring experimental design and data presentation.
References
A Comparative Guide to BCL6-Targeting Therapeutics: The Degrader ARV-393 versus the Inhibitor FX1
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a key oncogenic driver in various B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). Its role in promoting cell proliferation and survival has made it a prime target for novel therapeutic interventions. Two distinct strategies have emerged to counteract BCL6's oncogenic activity: direct inhibition of its function and targeted degradation. This guide provides a detailed comparison of two leading compounds representing these approaches: ARV-393, a PROteolysis TArgeting Chimera (PROTAC) degrader, and FX1, a small-molecule inhibitor.
Executive Summary
This compound and FX1 both target BCL6 but through fundamentally different mechanisms. This compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the degradation of the BCL6 protein. In contrast, FX1 is a competitive inhibitor that binds to the BTB domain of BCL6, preventing its interaction with essential co-repressors. Preclinical data suggest that this compound demonstrates significantly higher potency in vitro and robust anti-tumor activity in vivo, including in patient-derived xenograft (PDX) models. FX1 has also shown efficacy in preclinical models, albeit at higher concentrations. This guide will delve into the available experimental data to provide a comprehensive comparison of their performance.
Mechanism of Action
This compound: A BCL6 PROTAC Degrader
This compound is an orally bioavailable PROTAC designed to specifically target BCL6 for degradation.[1][2] It consists of a ligand that binds to BCL6, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination of BCL6, marking it for destruction by the proteasome.[3][4] This event-driven, catalytic mechanism allows for the removal of the BCL6 protein, rather than just inhibiting its function.
FX1: A BCL6 BTB Domain Inhibitor
FX1 is a small-molecule inhibitor that was designed to specifically target the BTB domain of BCL6.[5] This domain is crucial for the homodimerization of BCL6 and its recruitment of co-repressor complexes, which include proteins like SMRT and BCOR. By competitively binding to the BTB domain, FX1 disrupts the formation of the BCL6 transcriptional repression complex, leading to the reactivation of BCL6 target genes.[6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and FX1 from preclinical studies. It is important to note that the experimental assays and conditions may differ, which should be considered when making a direct comparison.
Table 1: In Vitro Activity
| Parameter | This compound | FX1 |
| Mechanism | BCL6 Protein Degrader | BCL6 BTB Domain Inhibitor |
| DC50 / GI50 | <1 nM in multiple DLBCL and Burkitt lymphoma cell lines[3][7] | GI50: ~36 µM in GCB-DLBCL cell lines |
| IC50 | Not Applicable (Degrader) | ~35 µM in a reporter assay[5][8] |
| BCL6 Degradation | >90% in NHL cell lines[4] | Not Applicable (Inhibitor) |
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Parameter | This compound | FX1 |
| Model Type | Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX)[9][10] | Cell Line-Derived Xenografts (CDX)[5] |
| Administration | Oral (p.o.)[3] | Intraperitoneal (i.p.) |
| Efficacy | - Tumor stasis or regression in multiple CDX models.[11] - Robust tumor growth inhibition (≥95%) in two tFL PDX models. - Significant reduction of tumor burden in a systemic nTFHL-AI PDX model. | - Induced regression of established tumors in DLBCL xenografts.[5] |
| Dosing | 3, 10, 30 mg/kg; once daily[3][7] | 25 mg/kg |
Experimental Protocols
This compound In Vitro BCL6 Degradation and Anti-proliferative Assays
Objective: To determine the potency of this compound in degrading BCL6 and inhibiting the growth of lymphoma cell lines.
Methodology:
-
Cell Lines: A panel of human DLBCL and Burkitt's lymphoma cell lines were used.[9]
-
Treatment: Cells were treated with varying concentrations of this compound.
-
BCL6 Degradation (DC50): Following treatment, cell lysates were collected and subjected to western blotting or other quantitative protein analysis methods to determine the levels of BCL6 protein. The DC50, the concentration at which 50% of the protein is degraded, was calculated.[4]
-
Anti-proliferative Activity (GI50): Cell viability was assessed using assays such as CellTiter-Glo. The GI50, the concentration that causes a 50% reduction in cell growth, was determined.[3]
FX1 In Vitro BCL6 Inhibition Assay
Objective: To measure the ability of FX1 to inhibit the BCL6-corepressor interaction.
Methodology:
-
Assay Type: A luciferase reporter assay or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is typically used.
-
Principle: These assays are designed to measure the interaction between the BCL6 BTB domain and a corepressor peptide (e.g., from SMRT).
-
Procedure: The assay components are incubated with varying concentrations of FX1. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, the concentration of FX1 that inhibits 50% of the BCL6-corepressor interaction, is calculated from the dose-response curve.[5]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound and FX1 in mouse models of lymphoma.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) were used.[12]
-
Tumor Implantation:
-
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.
-
This compound: Administered orally (p.o.) daily.[3]
-
FX1: Administered intraperitoneally (i.p.).
-
-
Endpoint: Tumor volume was measured regularly. Other endpoints could include survival, body weight, and analysis of biomarkers from tumor tissue.[11]
References
- 1. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 2. oncozine.com [oncozine.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Arvinas Announces Presentations for Two of its PROTAC® [globenewswire.com]
- 10. This compound / Arvinas [delta.larvol.com]
- 11. library.ehaweb.org [library.ehaweb.org]
- 12. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mouseion.jax.org [mouseion.jax.org]
A Head-to-Head Comparison of ARV-393 and BI-3802 for BCL6 Degradation in Lymphoma Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent B-cell lymphoma 6 (BCL6) protein degraders: ARV-393 and BI-3802. This document outlines their distinct mechanisms of action, presents available performance data, and details common experimental protocols for their evaluation.
The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in several B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2] Its role in promoting cell proliferation and survival makes it a compelling therapeutic target.[3] Targeted protein degradation has emerged as a promising strategy to eliminate pathogenic proteins like BCL6. This guide focuses on two small molecules at the forefront of BCL6 degradation: this compound, a Proteolysis Targeting Chimera (PROTAC), and BI-3802, a molecular glue that induces protein polymerization.
Distinct Mechanisms of BCL6 Degradation
This compound and BI-3802 employ fundamentally different strategies to achieve the degradation of BCL6, offering unique pharmacological profiles.
This compound: A Classic PROTAC Approach
This compound is an orally bioavailable PROTAC designed to hijack the cell's natural protein disposal system.[3][4] It is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] This proximity induces the E3 ligase to tag BCL6 with ubiquitin, marking it for degradation by the proteasome.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Characterization of a Reliable Xenograft Model of Hodgkin Lymphoma Suitable for the Study of Tumor Origin and the Design of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Clinical Efficacy Showdown: ARV-393 Versus Standard Chemotherapy in Lymphoma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational BCL6-targeting PROTAC degrader, ARV-393, and standard-of-care chemotherapy regimens in the context of lymphoma treatment. The comparison is based on available preclinical data for this compound and established clinical data for standard chemotherapy, highlighting the current understanding of their respective efficacies.
This compound is an orally bioavailable PROteolysis Targeting Chimera (PROTAC) designed to selectively degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and a known driver of B-cell lymphomas.[1] Deregulated BCL6 expression is a common feature in various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL), follicular lymphoma (FL), and Burkitt lymphoma.[2] this compound is currently being evaluated in a Phase 1 clinical trial for patients with relapsed/refractory non-Hodgkin lymphoma (NHL).[2] This guide contrasts the preclinical performance of this compound with the clinical efficacy of established chemotherapy regimens used in lymphoma treatment.
Mechanism of Action: A Novel Approach to Targeting BCL6
This compound employs the PROTAC technology to harness the cell's own protein disposal system. It is a bifunctional molecule that binds to both the BCL6 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[2] This targeted protein degradation offers a novel therapeutic strategy against BCL6-driven malignancies.
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have demonstrated the single-agent activity of this compound in various lymphoma models. In patient-derived xenograft (PDX) models of transformed follicular lymphoma (tFL), this compound monotherapy resulted in robust tumor growth inhibition (TGI) of ≥95%.[1] In a systemic PDX model of nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI), derived from a patient who had relapsed after chemotherapy, single-agent this compound significantly reduced tumor burden in the peripheral blood, bone marrow, and spleen.[1] Furthermore, preclinical data have shown that this compound induces tumor regressions in several cell line-derived xenograft (CDX) and PDX models of NHL, including DLBCL.[3][4]
| Lymphoma Model | Treatment | Efficacy Endpoint | Result |
| Transformed Follicular Lymphoma (tFL) PDX | This compound Monotherapy | Tumor Growth Inhibition (TGI) | ≥95%[1] |
| Nodal T-follicular Helper Cell Lymphoma, Angioimmunoblastic-Type (nTFHL-AI) PDX | This compound Monotherapy | Tumor Burden Reduction | Significant reduction in peripheral blood, bone marrow, and spleen[1] |
| Non-Hodgkin Lymphoma (NHL) CDX and PDX models (including DLBCL) | This compound Monotherapy | Tumor Response | Induced tumor regressions[3][4] |
Clinical Efficacy of Standard Chemotherapy in Relapsed/Refractory Lymphoma
Standard-of-care chemotherapy for relapsed or refractory lymphomas varies by subtype. For DLBCL, regimens like R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) are often used. In a study of patients with relapsed or refractory DLBCL, the R-CHOP regimen demonstrated a complete remission (CR) rate of 50.0% and an overall response rate (ORR) of 83.3%.[5] For patients with relapsed or refractory follicular lymphoma, a combination of obinutuzumab and bendamustine has shown significant efficacy. In the pivotal GADOLIN study, this combination led to a median progression-free survival (PFS) that was not reached at the time of analysis, compared to 13.8 months with bendamustine alone.[6][7] The investigator-assessed median PFS was 29.2 months for the combination versus 13.7 months for bendamustine alone.[6] An updated analysis showed a median overall survival of 60.3 months for the bendamustine group, which was not reached in the combination arm.[8]
| Lymphoma Subtype | Treatment Regimen | Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP | Relapsed/Refractory | 83.3%[5] | 50.0%[5] |
| Follicular Lymphoma (FL) | Obinutuzumab + Bendamustine | Relapsed/Refractory | 78.7%[7] | Not explicitly reported as CR, but significant PFS benefit[6][7] |
Experimental Protocols
Preclinical Xenograft Study Workflow
The preclinical efficacy of this compound has been evaluated in various xenograft models. A typical workflow for such a study is outlined below.
Methodology for Preclinical Studies: Preclinical evaluations of this compound have utilized both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various NHL subtypes, including DLBCL and FL.[3][4] In these studies, immunodeficient mice are implanted with either cultured lymphoma cells or tumor fragments from patients. Once tumors are established, mice are randomized to receive either this compound, typically administered orally, or a vehicle control.[2] Treatment efficacy is assessed by measuring tumor volume over time to determine tumor growth inhibition (TGI) or the incidence of tumor regression.
Clinical Trial Protocol for Standard Chemotherapy
GADOLIN Study (Obinutuzumab + Bendamustine in Relapsed/Refractory Follicular Lymphoma): The GADOLIN study was a phase III, open-label, multicenter, randomized trial.[6][7] Patients with rituximab-refractory indolent NHL (primarily follicular lymphoma) were randomized to receive either:
-
Combination arm: Obinutuzumab (1000 mg intravenously on days 1, 8, and 15 of cycle 1, and day 1 of subsequent cycles) plus bendamustine (90 mg/m² intravenously on days 1 and 2) for six 28-day cycles. Patients who did not progress continued to receive obinutuzumab monotherapy every 2 months for up to 2 years.[7]
-
Control arm: Bendamustine monotherapy (120 mg/m² intravenously on days 1 and 2) for six 28-day cycles.[7]
The primary endpoint was progression-free survival (PFS) as assessed by an independent review committee.[9]
Conclusion
This compound demonstrates a novel mechanism of action by targeting the BCL6 protein for degradation. Preclinical data show promising single-agent activity in various lymphoma models, including those resistant to standard therapies. While a direct comparison with standard chemotherapy is not yet possible due to the early stage of this compound's clinical development, the preclinical efficacy data suggest it may offer a valuable therapeutic option for patients with BCL6-driven lymphomas. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients. The results of this trial will be essential to determine its potential role in the evolving landscape of lymphoma treatment. It is important to note that the comparison presented here is between preclinical data for an investigational agent and established clinical data for approved therapies, and therefore has inherent limitations.
References
- 1. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound / Arvinas [delta.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Obinutuzumab in Relapsed or Refractory Follicular Lymphoma - The ASCO Post [ascopost.com]
- 8. nice.org.uk [nice.org.uk]
- 9. researchgate.net [researchgate.net]
Validating BCL6 as the Primary Target of ARV-393: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARV-393, a PROTAC BCL6 degrader, with other BCL6-targeting alternatives, supported by preclinical experimental data. The information is intended to help researchers evaluate the evidence validating BCL6 as the primary target of this compound and compare its performance against other therapeutic strategies.
Introduction to BCL6 Targeting in Lymphoma
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in many B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[1][2] Its role in promoting cell proliferation and survival makes it a compelling therapeutic target.[2] this compound is a PROteolysis TArgeting Chimera (PROTAC) designed to specifically degrade the BCL6 protein.[3][4] Unlike traditional inhibitors that block a protein's function, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Comparative Analysis of BCL6-Targeting Agents
This section compares the preclinical performance of this compound with two other notable BCL6-targeting compounds: FX1, a small molecule inhibitor, and BI-3802, another BCL6 degrader with a distinct mechanism of action.
In Vitro Potency and Efficacy
The following table summarizes the in vitro degradation and anti-proliferative activities of this compound, FX1, and BI-3802 in various lymphoma cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons may not be exact.
| Compound | Mechanism of Action | Cell Line(s) | DC50 (BCL6 Degradation) | GI50 (Cell Growth Inhibition) | Citation(s) |
| This compound | BCL6 PROTAC Degrader | Multiple DLBCL and Burkitt Lymphoma cell lines | <1 nM | <1 nM | [3] |
| FX1 | BCL6 Inhibitor | BCL6-dependent DLBCL cell lines | Not Applicable (Inhibitor) | ~36 µM | [5] |
| BI-3802 | BCL6 Degrader (Molecular Glue) | SU-DHL-4 | 20 nM | Not explicitly stated, but potent anti-proliferative effects reported | [1][6] |
Key Observations:
-
This compound demonstrates high potency in both degrading BCL6 and inhibiting cell growth, with values in the sub-nanomolar range across multiple cell lines.[3]
-
FX1, as a BCL6 inhibitor, shows significantly lower potency in growth inhibition compared to the degraders.[5]
-
BI-3802 is a potent degrader, though its reported DC50 is higher than that of this compound.[6]
In Vivo Anti-Tumor Efficacy
The table below presents the in vivo efficacy of the three compounds in xenograft models of lymphoma.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Citation(s) |
| This compound | DLBCL Xenografts | 3, 10, 30 mg/kg; po; daily | Dose-dependent TGI, including tumor stasis and regressions | [3][4] |
| FX1 | DLBCL Xenografts | 50 mg/kg; i.p. | Tumor regression | [5] |
| BI-3802 | Not specified in detail, but in vivo activity reported | Not specified | Anti-proliferative effects in vivo | [1] |
Key Observations:
-
This compound demonstrates significant, dose-dependent anti-tumor activity in vivo, leading to tumor regressions.[3][4]
-
FX1 also induces tumor regression in vivo, although at a higher dosage.[5]
-
While in vivo efficacy for BI-3802 is mentioned, specific details on dosing and tumor growth inhibition are less readily available in the provided search results.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to validate the targeting of BCL6 by this compound and to generate the comparative data presented.
Cell Viability and Growth Inhibition Assays
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
General Protocol (e.g., MTT Assay):
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, FX1) or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.[2][7][8][9]
BCL6 Protein Degradation Assays
Objective: To quantify the degradation of BCL6 protein induced by a compound (DC50).
General Protocol (Western Blotting):
-
Cell Treatment: Lymphoma cells are treated with varying concentrations of the degrader (e.g., this compound, BI-3802) for a defined time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BCL6, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Densitometry Analysis: The intensity of the BCL6 band is quantified and normalized to the loading control. The DC50 is the concentration at which a 50% reduction in the BCL6 protein level is observed.[10]
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Cell Implantation: Human lymphoma cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage for this compound) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Tumor regression is noted when the tumor volume decreases from its initial size at the start of treatment.[11][12][13][14][15]
Visualizing Pathways and Workflows
BCL6 Signaling and this compound Mechanism of Action
Caption: BCL6 signaling and the mechanism of action of this compound.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for validating BCL6 as the target of this compound.
Conclusion
The available preclinical data strongly support BCL6 as the primary target of this compound. Its high potency in degrading BCL6 and inhibiting the growth of lymphoma cells, both in vitro and in vivo, validates its mechanism of action. When compared to the BCL6 inhibitor FX1, this compound demonstrates significantly greater potency. While BI-3802 is also a potent BCL6 degrader, this compound appears to have a more favorable degradation profile based on the available data. The synergistic effects of this compound with other anti-cancer agents further underscore its potential as a therapeutic agent for B-cell lymphomas. Further head-to-head clinical studies will be crucial to definitively establish the comparative efficacy and safety of these different BCL6-targeting strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
ARV-393: A Comparative Analysis of a BCL6-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
ARV-393 is an investigational, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of certain B-cell lymphomas. This guide provides a comparative overview of this compound, summarizing its mechanism of action, available performance data, and the current landscape of BCL6-targeting therapeutics. While preclinical data highlights the potency of this compound, a comprehensive public data set on its cross-reactivity and direct comparison with other BCL6 degraders remains limited.
On-Target Performance of this compound
This compound has demonstrated potent and rapid degradation of the BCL6 protein in various preclinical models of non-Hodgkin's lymphoma (NHL).[1]
| Cell Line Type | Metric | Value | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) & Burkitt Lymphoma (BL) | DC50 (Degradation Concentration 50%) | <1 nM | [2][3] |
| Multiple DLBCL & BL Cell Lines | GI50 (Growth Inhibition 50%) | <1 nM | [2][3] |
| OCI-Ly1, Farage, SU-DHL-4, SU-DHL-6, OCI-Ly7, OCI-Ly10, SU-DHL-2, U-2932 (DLBCL) | DC50 | 0.06 to 0.33 nM | [4] |
| Ramos, Daudi (Burkitt Lymphoma) | DC50 | 0.06 and 0.33 nM | [4] |
In vivo studies using xenograft models of DLBCL have shown that oral administration of this compound leads to significant tumor growth inhibition (TGI), with higher doses resulting in tumor regression.[4] For instance, in an OCI-Ly1 cell line-derived xenograft model, this compound at 3, 10, and 30 mg/kg resulted in 67%, 92%, and 103% TGI, respectively.[4]
Cross-Reactivity and Selectivity Profile
A critical aspect of any targeted therapy is its selectivity, which minimizes off-target effects and potential toxicity. While this compound is designed for selective BCL6 degradation, detailed public information from comprehensive cross-reactivity studies, such as kinome scanning or proteome-wide mass spectrometry analyses, is not currently available. Such studies are crucial for identifying potential off-target interactions and building a complete safety profile.
One preclinical study mentioned the use of a negative control analogue, PROTAC-B, which failed to degrade BCL6, suggesting the specificity of the this compound construct.[4] However, this does not provide a broad assessment of its selectivity across the human proteome.
Comparison with Alternative BCL6-Targeting Agents
The development of therapeutics targeting BCL6 is an active area of research. Alternatives to this compound include other PROTAC degraders and small molecule inhibitors. However, direct, publicly available comparative studies evaluating the cross-reactivity profiles of this compound against these alternatives are lacking.
Experimental Protocols
Detailed experimental protocols for the cross-reactivity and selectivity studies of this compound have not been made publicly available in the reviewed literature. For a comprehensive evaluation, the following standard assays are typically employed:
-
Kinome Scanning: To assess for off-target kinase interactions, a broad panel of kinases would be screened using in vitro binding or activity assays. A common method involves incubating the compound with a library of kinases and measuring its ability to displace a known ligand or inhibit kinase activity.
-
Proteomic Profiling: Techniques like chemical proteomics or mass spectrometry-based thermal shift assays (CETSA) can be used to identify protein targets of a compound across the entire proteome in a cellular context. This involves treating cells with the compound, preparing cell lysates, and analyzing protein binding or stability changes using mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
A Comparative Analysis of BCL6-Targeting PROTACs for Lymphoma Therapy
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a key driver in the pathogenesis of various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime therapeutic target. Proteolysis-targeting chimeras (PROTACs) have emerged as a novel and potent therapeutic modality to target proteins like BCL6, which have been historically challenging to drug with conventional small molecule inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides a comparative analysis of the preclinical BCL6-targeting PROTAC, ARV-393, and other notable BCL6 PROTACs, supported by available experimental data.
Overview of BCL6-Targeting PROTACs
This compound, developed by Arvinas, is an orally bioavailable PROTAC designed to selectively degrade BCL6. It is currently in a Phase 1 clinical trial for patients with relapsed/refractory non-Hodgkin lymphoma.[1][2] Several other BCL6-targeting PROTACs have been described in preclinical studies, offering a basis for comparison of their potency and efficacy. These include A19, DZ-837, and a PROTAC developed by AstraZeneca. This guide will focus on the comparative preclinical data of these molecules.
Quantitative Comparison of BCL6 PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The anti-proliferative effect is often measured by the half-maximal growth inhibition concentration (GI50). The following tables summarize the available quantitative data for this compound and other BCL6 PROTACs in various lymphoma cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of BCL6 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) | E3 Ligase Recruited |
| This compound | OCI-Ly1 | <1 | >90% (at 10 nM) | 0.2 - 9.8 (in various DLBCL and Burkitt lymphoma lines) | Cereblon (CRBN) |
| Farage | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| SU-DHL-4 | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| SU-DHL-6 | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| OCI-Ly7 | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| OCI-Ly10 | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| SU-DHL-2 | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| U-2932 | 0.06 - 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| Ramos | 0.06 | >90% | Not Reported | Cereblon (CRBN) | |
| Daudi | 0.33 | >90% | Not Reported | Cereblon (CRBN) | |
| ARVN-71228 * | OCI-Ly1 | <1 | >95% | Not Reported | Cereblon (CRBN) |
| A19 | OCI-Ly1 | 0.034 | >99% | Not Reported | Cereblon (CRBN) |
| HT | 0.096 | ≥99% | Not Reported | Cereblon (CRBN) | |
| DZ-837 | SU-DHL-4 | 676.1 | >90% | Not Reported | Not Reported |
| DOHH2 | 557.7 | >90% | Not Reported | Not Reported | |
| AstraZeneca BCL6 PROTAC | Various DLBCL lines | Not Reported | ~80% | Not Reported | Cereblon (CRBN) |
Note: ARVN-71228 is described as a more advanced BCL6 PROTAC from Arvinas. It is presented here for comparison, though its exact relationship to this compound is not explicitly detailed in the search results.
Table 2: In Vivo Antitumor Activity of BCL6 PROTACs
| PROTAC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | OCI-Ly1 CDX | 3, 10, 30 mg/kg, p.o., daily for 28 days | 67%, 92%, and 103% respectively |
| OCI-Ly7 CDX | 3, 10, 30 mg/kg, p.o. | 70%, 88%, and 96% respectively | |
| SU-DHL-2 CDX | 3, 10, 30 mg/kg, p.o. | 42%, 77%, and 90% respectively | |
| SU-DHL-4 CDX | 30 mg/kg, p.o., daily for 21 days | ~80% | |
| DZ-837 | SU-DHL-4 Xenograft | 10, 20, 40 mg/kg | 22.2%, 47.4%, and 71.8% respectively |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated degradation and the experimental evaluation of these molecules, the following diagrams have been generated using the Graphviz DOT language.
References
Confirming On-Target Effects of ARV-393: A Comparative Analysis with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, confirming that the therapeutic effects of a molecule are a direct result of its intended target's removal is paramount. This guide provides an objective comparison between the pharmacological effects of the B-cell lymphoma 6 (BCL6) PROTAC® (Proteolysis Targeting Chimera) degrader, ARV-393, and the phenotypic outcomes of BCL6 genetic knockdown. By examining the available preclinical data for this compound alongside established genetic techniques such as siRNA/shRNA and CRISPR/Cas9, this document serves as a resource for validating the on-target activity of BCL6 degradation.
Mechanism of Action: Pharmacological versus Genetic Protein Depletion
This compound is an orally bioavailable PROTAC designed to specifically target the BCL6 protein for degradation.[1][2] It is a heterobifunctional molecule that simultaneously binds to BCL6 and the E3 ubiquitin ligase cereblon.[3] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[3] This pharmacological approach leads to the rapid and potent removal of the entire BCL6 protein.
Genetic knockdown methods, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), function at the mRNA level. They utilize the RNA interference (RNAi) pathway to specifically target and degrade BCL6 mRNA, thereby preventing its translation into protein. CRISPR/Cas9 technology, on the other hand, introduces targeted mutations or deletions in the BCL6 gene, leading to a permanent knockout of its expression.
Performance Comparison: this compound vs. BCL6 Genetic Knockdown
While direct head-to-head preclinical studies comparing this compound with BCL6 genetic knockdowns are not extensively published, we can infer a comparative analysis based on independent study results for each modality. The following tables summarize key performance metrics for this compound and the expected outcomes from BCL6 genetic knockdown in relevant lymphoma cell lines.
Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines
| Cell Line | Type | DC50 (nM) | GI50 (nM) |
| OCI-Ly1 | DLBCL (GCB) | <1 | <1 |
| Farage | DLBCL | <1 | <1 |
| SU-DHL-4 | DLBCL (GCB) | <1 | <1 |
| SU-DHL-6 | DLBCL (GCB) | <1 | <1 |
| Ramos | Burkitt's Lymphoma | <1 | <1 |
| Daudi | Burkitt's Lymphoma | <1 | <1 |
DLBCL: Diffuse Large B-cell Lymphoma; GCB: Germinal Center B-cell-like. Data compiled from publicly available preclinical data for this compound.
Table 2: Expected Outcomes of BCL6 Genetic Knockdown in Lymphoma Cell Lines
| Assay | Expected Outcome |
| BCL6 Protein Levels | Significant reduction (>80%) |
| Cell Viability | Decreased proliferation and induction of apoptosis |
| Downstream Gene Expression | Upregulation of BCL6 target genes (e.g., p53, ATR) |
| Cell Cycle | G1 cell cycle arrest |
These are generally expected outcomes based on multiple studies employing siRNA, shRNA, or CRISPR to deplete BCL6 in lymphoma models.
Experimental Protocols
To facilitate the design of robust target validation studies, detailed methodologies for key experiments are provided below.
This compound Treatment Protocol
Objective: To assess the effect of this compound on BCL6 protein levels and cell viability in lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BCL6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed lymphoma cells in 96-well (for viability) and 6-well (for Western blot) plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to the 96-well plates and measure luminescence according to the manufacturer's protocol.
-
Western Blot Analysis:
-
Harvest cells from the 6-well plates and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BCL6 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
BCL6 Genetic Knockdown Protocol (using shRNA)
Objective: To stably knock down BCL6 expression in lymphoma cell lines using a lentiviral-based shRNA approach.
Materials:
-
Lymphoma cell lines
-
Lentiviral particles containing BCL6-targeting shRNA and a non-targeting control shRNA
-
Polybrene
-
Puromycin (for selection)
-
Complete cell culture medium
-
Materials for Western blot analysis (as listed above)
Procedure:
-
Transduction: Seed lymphoma cells and transduce with lentiviral particles at a low multiplicity of infection (MOI) in the presence of polybrene.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Expansion: Expand the puromycin-resistant cells to establish a stable BCL6 knockdown cell line.
-
Validation: Confirm BCL6 knockdown efficiency by comparing BCL6 protein levels in the BCL6 shRNA-transduced cells to the non-targeting control shRNA-transduced cells via Western blot.
-
Phenotypic Assays: Use the stable cell lines to perform downstream functional assays, such as cell viability, apoptosis, and cell cycle analysis.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound-mediated BCL6 protein degradation.
Caption: Workflow for BCL6 genetic knockdown using siRNA/shRNA.
Conclusion
Both this compound and genetic knockdown techniques are powerful tools for elucidating the biological functions of BCL6. This compound offers a pharmacologically relevant method for inducing rapid and potent protein degradation, closely mimicking a therapeutic intervention. Genetic knockdowns, particularly stable shRNA or CRISPR-mediated knockout, provide a means to study the long-term consequences of BCL6 depletion. By employing both approaches in parallel, researchers can robustly validate that the observed cellular phenotypes are a direct consequence of BCL6 loss, thereby confirming the on-target effects of this compound and strengthening its therapeutic rationale.
References
Safety Operating Guide
Proper Disposal of ARV-393: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational compounds like ARV-393 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, a potent, orally bioavailable BCL6-targeting PROTAC (Proteolysis Targeting Chimera).
Disclaimer: This document provides general guidance based on publicly available safety data sheets. It is not a substitute for a site-specific safety assessment. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) provided by the supplier before handling or disposing of any chemical. Regulations can vary significantly by country, state, and local jurisdiction.
Pre-Disposal and Handling Considerations
Before disposal, proper handling and storage are paramount to minimize risk. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Researchers must wear appropriate Personal Protective Equipment (PPE) at all times.
Accidental Release Measures: In case of a spill, prevent further leakage and keep the product away from drains or water courses.[1] Use full personal protective equipment during cleanup.[1] For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite.[2]
Step-by-Step Disposal Protocol
The primary directive from safety data sheets is to dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1]
-
Consult EHS and Supplier SDS: This is the most critical first step. Your institution's EHS department will provide specific instructions based on your location's regulations and the waste streams available at your facility. The supplier's SDS is the primary source of hazard information.
-
Determine the Waste Category:
-
Solid (Neat) Compound: Unused or expired solid this compound should be collected in a designated, clearly labeled chemical waste container. While one supplier SDS classifies the neat compound as not a hazardous substance, it is best practice to manage it as chemical waste.[1]
-
Solutions: this compound is often dissolved in solvents like DMSO. The disposal method will be dictated by the solvent. DMSO solutions are typically considered flammable chemical waste. Never dispose of organic solvent solutions down the drain.
-
Contaminated Labware: All items that have come into direct contact with this compound (e.g., pipette tips, gloves, vials, bench paper) should be considered contaminated waste. Segregate this waste into a designated, sealed, and clearly labeled container.
-
-
Segregate and Label Waste:
-
Use separate, compatible, and leak-proof containers for solid waste, liquid waste, and contaminated sharps.
-
Label each container clearly with "Hazardous Waste" (or as directed by your EHS), the full chemical name "this compound," the solvent used (if any), and the approximate concentration and quantity.
-
-
Arrange for Pickup and Disposal:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.
-
Contact your institution's EHS department to schedule a pickup for final disposal by a licensed hazardous waste contractor. Professional contractors will typically use high-temperature incineration for chemical waste.
-
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous as a solid substance, but disposal must follow all regulations. Solutions are typically classified by the solvent (e.g., flammable liquid waste for DMSO). | [1] |
| Primary Disposal Route | Collection by a licensed professional waste disposal service. | [1] |
| Recommended Method | Incineration or other methods in accordance with federal, state, and local regulations. | [1] |
| Container Disposal | Dispose of contaminated packaging and containers via a licensed waste disposal service. | [1] |
| Required PPE | Safety goggles with side-shields, protective gloves, suitable respirator, and lab coat. | [1][2] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling ARV-393
For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling the BCL6 PROTAC degrader, ARV-393. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potent compound.
This compound is an investigational, orally bioavailable PROteolysis Targeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein. As a compound with high potency and potential biological activity, meticulous handling and disposal procedures are paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and emergency plans to minimize risk.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the mandatory PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields or goggles | Chemical-resistant, impervious gloves (e.g., Nitrile) | Laboratory coat | Use in a certified chemical fume hood or ventilated enclosure. If not possible, a NIOSH-approved respirator with an appropriate particulate filter is required. |
| Solution Preparation and Handling | Chemical safety goggles | Chemical-resistant, impervious gloves (e.g., Nitrile) | Laboratory coat | All work should be performed in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses with side-shields | Chemical-resistant, impervious gloves (e.g., Nitrile) | Laboratory coat | Work should be conducted in a biological safety cabinet (BSC). |
| Spill Cleanup | Chemical safety goggles and face shield | Double-gloving with chemical-resistant, impervious gloves | Laboratory coat, disposable coveralls if necessary | A NIOSH-approved respirator with an appropriate particulate and organic vapor cartridge is required. |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transfer it to the designated laboratory space for unpacking.
-
Wear appropriate PPE (safety glasses, lab coat, and gloves) before opening the outer package.
-
Carefully remove the inner container, inspect it for any breaches, and verify that the label matches the order information.
Stock Solution Preparation:
-
All weighing and solution preparation activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the analytical balance is clean and placed on a stable surface.
-
Use appropriate weighing paper or a tared container to handle the solid this compound. Avoid creating dust.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to prevent splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.
-
Stock Solutions: Store in tightly sealed vials at -20°C or -80°C, depending on the solvent and desired storage duration. Protect from light.
Waste Disposal:
-
All materials contaminated with this compound, including unused compound, solutions, pipette tips, gloves, and weighing paper, must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and leak-proof hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your EHS office for specific instructions on waste pickup and disposal.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Caption: Workflow for responding to a chemical spill of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
